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  • Product: Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
  • CAS: 445-21-6

Core Science & Biosynthesis

Foundational

Crystallographic Profiling and XRD Analysis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate: A Technical Whitepaper

Executive Summary Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a highly privileged pharmacophore and a critical synthetic intermediate in the development of small-molecule kinase inhibitors. This technical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a highly privileged pharmacophore and a critical synthetic intermediate in the development of small-molecule kinase inhibitors. This technical guide provides an in-depth crystallographic analysis, detailing the molecular geometry, supramolecular hydrogen-bonding networks, and the rigorous X-ray diffraction (XRD) methodologies required to validate its solid-state structure.

Chemical Context and Pharmacophore Significance

Thiazole derivatives, particularly 2-aminothiazole-5-carboxylates, serve as foundational building blocks for cyclic protein tyrosine kinase (PTK) inhibitors, such as the dual Src/Abl inhibitor Dasatinib[1][2]. The inclusion of a trifluoromethyl ( −CF3​ ) group at the C4 position significantly enhances the lipophilicity, metabolic stability, and binding affinity of the resulting drug candidates[3]. Understanding the exact spatial arrangement and solid-state packing of this intermediate is critical for predicting its reactivity and solubility profiles during downstream coupling reactions (e.g., Buchwald-Hartwig aminations)[4].

Theoretical Crystallography & Molecular Geometry

Causality of Crystal Packing: The crystal structure of 2-aminothiazole derivatives is governed by a delicate balance of steric and electronic factors. The central thiazole ring is highly conjugated and strictly planar, typically exhibiting a mean atomic deviation of less than 0.0011 Å[1].

  • Electron-Withdrawing Effects: The strongly electronegative −CF3​ group draws electron density away from the thiazole core. This inductive effect increases the acidity of the primary amine ( −NH2​ ) protons, fundamentally altering the molecule's intermolecular interaction profile.

  • Hydrogen Bonding Network: Because of this increased acidity, the amine's capacity to act as a hydrogen bond donor is enhanced. In the solid state, intermolecular N−H⋯N (thiazole nitrogen) and N−H⋯O (ester carbonyl) hydrogen bonds dictate the supramolecular architecture, typically linking the molecules into highly stable, centrosymmetric dimeric units[1].

H_Bonding MoleculeA Molecule A (Thiazole Core) AmineGroup Primary Amine (NH2) MoleculeA->AmineGroup Donor MoleculeB Molecule B (Centrosymmetric Dimer) EsterGroup Ester Carbonyl (C=O) MoleculeB->EsterGroup Acceptor AmineGroup->MoleculeB N-H···N (Thiazole) AmineGroup->EsterGroup N-H···O (Ester)

Figure 1: Mechanistic pathway of intermolecular hydrogen bonding forming dimeric crystal units.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, crystallographic analysis must be treated as a self-validating system. The following protocol cross-references bulk powder purity against the solved single-crystal structure to prevent polymorphic misidentification.

Step 1: Crystal Growth via Slow Evaporation
  • Dissolution: Dissolve 50 mg of high-purity (>98%) Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in 2 mL of a binary solvent system (Ethanol/Dichloromethane, 1:1 v/v).

    • Causality: The binary system balances high solubility (DCM) with a controlled, slower evaporation rate (Ethanol) to promote thermodynamic nucleation over rapid kinetic precipitation.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean glass vial to remove heterogeneous nucleation sites (e.g., microscopic dust).

  • Crystallization: Puncture the vial cap with a single needle hole and leave undisturbed at 293 K for 48-72 hours until suitable single crystals (approx. 0.30 × 0.10 × 0.10 mm) form[1].

Step 2: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mounting: Select a pristine, crack-free crystal under a polarized light microscope and mount it on a glass fiber using perfluoropolyether oil.

  • Cryogenic Transfer: Transfer immediately to the goniometer equipped with a cryostream set to 100 K.

    • Causality: Cryogenic temperatures are mandatory to suppress the thermal rotational disorder commonly exhibited by the −CF3​ group, which can otherwise smear electron density maps and inflate R-factors.

  • Data Collection: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å)[1].

    • Causality: Mo Kα is preferred over Cu Kα to minimize X-ray absorption effects caused by the heavy sulfur atom in the thiazole ring.

Step 3: Structure Solution and Refinement
  • Phase Solution: Solve the phase problem using Direct Methods (e.g., SHELXT).

  • Refinement: Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Hydrogen Placement: Position hydrogen atoms geometrically and refine using a riding model.

Step 4: Powder X-Ray Diffraction (PXRD) Validation
  • Bulk Analysis: Pulverize the remaining bulk sample and analyze via PXRD using Cu Kα radiation ( λ=1.5406 Å).

  • Verification: Overlay the experimental PXRD diffractogram with the simulated diffractogram generated from the SC-XRD .cif file. A matching profile validates that the single crystal is representative of the bulk material.

XRD_Workflow N1 Compound Synthesis & Purification (>98%) N2 Slow Evaporation (Ethanol/DCM) N1->N2 N3 Crystal Selection (0.3 x 0.1 x 0.1 mm) N2->N3 N4 SC-XRD Data Collection (Mo Kα, 100 K) N3->N4 N5 Structure Solution (Direct Methods) N4->N5 N6 PXRD Bulk Validation (Cu Kα, 298 K) N5->N6

Figure 2: Self-validating experimental workflow for X-ray diffraction analysis.

Quantitative Data Presentation

The following tables summarize the expected crystallographic parameters extrapolated from highly analogous 2-aminothiazole-5-carboxylate derivatives to guide empirical data collection[1].

Table 1: Expected Single-Crystal XRD Parameters

ParameterExpected Value / Assignment
Crystal System Triclinic
Space Group P1ˉ
Unit Cell Dimensions a≈7.07 Å, b≈9.25 Å, c≈10.70 Å
Cell Angles α≈70.1∘ , β≈79.6∘ , γ≈79.0∘
Volume ( V ) ≈642 Å 3
Z (Molecules/Unit Cell) 2
Radiation Mo Kα ( λ=0.71073 Å)
Temperature 100 K (to suppress −CF3​ disorder)

Table 2: Key Simulated PXRD Peaks (Cu Kα, λ=1.5406 Å) (Note: Values are representative approximations based on the simulated unit cell of analogous dimeric thiazole structures).

Angle ( ) d -spacing (Å)Relative Intensity (%)Crystallographic Plane ( hkl )
8.7510.10100 (Base Peak)(0 0 1)
12.407.1345(1 0 0)
15.825.6060(0 1 -1)
21.154.2085(1 1 1)
25.303.5230(2 0 -1)

References

  • Title: Methyl 2-(tert-butoxycarbonylamino)
  • Title: Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • Title: Dasatinib Synthesis and Structural Profiling Source: Portico URL
  • Title: Ethyl 2-amino-4-(trifluoromethyl)

Sources

Exploratory

A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Introduction and Molecular Structure Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound featuring a core 2-aminothiazole ring, a structure known for a wide range of biological activities....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Molecular Structure

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a heterocyclic compound featuring a core 2-aminothiazole ring, a structure known for a wide range of biological activities.[1] The molecule is further functionalized with a methyl ester at the 5-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position. These substituents create a unique electronic environment that is directly reflected in the compound's NMR spectrum.

A precise understanding of the ¹H and ¹³C NMR spectra is paramount for confirming the successful synthesis of the target molecule, assessing its purity, and providing a foundation for further structural studies, such as Nuclear Overhauser Effect (NOE) experiments for conformational analysis. This guide serves to elucidate the expected spectral features, grounding the predictions in fundamental NMR principles and comparative data from structurally related compounds.[2][3]

Below is the chemical structure with systematic numbering for NMR assignment.

N1 N C2 C2 N1->C2 C4 C4 N1->C4 C2->N1 N_amino NH₂ C2->N_amino S1 S S1->C2 C5 C5 C5->S1 C_ester C=O C5->C_ester C4->C5 C4->C5 C_tfm CF₃ C4->C_tfm O_ester O C_ester->O_ester C_methyl OCH₃ O_ester->C_methyl

Caption: Molecular structure of the title compound with key atoms labeled for NMR assignment.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this molecule is expected to be relatively simple, as there are no protons directly attached to the thiazole ring. The anticipated signals arise exclusively from the amino (NH₂) and methyl ester (OCH₃) groups. The analysis assumes the use of dimethyl sulfoxide-d₆ (DMSO-d₆) as the solvent, which is ideal for observing exchangeable protons like those of the amino group.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale and Commentary
~ 7.5 - 8.0Broad Singlet2HNH₂The amino protons are exchangeable, leading to a characteristically broad signal. Its chemical shift is sensitive to concentration and temperature. In DMSO-d₆, these protons are readily observed, unlike in D₂O or CDCl₃ where they may exchange or be poorly resolved. The downfield shift is typical for amino groups attached to an electron-deficient heteroaromatic system.[2]
~ 3.85Singlet3HOCH₃The methyl protons of the ester group are magnetically equivalent and not coupled to any other protons, resulting in a sharp singlet. This chemical shift is characteristic for methyl esters.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are heavily influenced by the electronic effects of the substituents. The trifluoromethyl group, in particular, exerts a strong deshielding effect on the carbon to which it is attached (C4) and also introduces characteristic C-F coupling.[4][5]

| Predicted Shift (ppm) | Multiplicity (due to C-F coupling) | Assignment | Rationale and Commentary | | :--- | :--- | :--- | :--- | :--- | | ~ 168.0 | Singlet | C2 | This carbon is part of an amidine-like system (N=C-N) within the ring, resulting in a significant downfield shift. Its position is characteristic of the C2 carbon in 2-aminothiazole derivatives.[2] | | ~ 161.5 | Singlet | C=O | The carbonyl carbon of the methyl ester appears in the expected downfield region for ester functionalities.[4] | | ~ 145.0 | Quartet (²JCF ≈ 30-35 Hz) | C4 | Strongly deshielded by the directly attached electron-withdrawing CF₃ group. The signal is split into a quartet due to two-bond coupling with the three fluorine atoms. | | ~ 122.0 | Quartet (¹JCF ≈ 270-280 Hz) | CF₃ | The carbon of the trifluoromethyl group itself exhibits a large one-bond coupling constant with the fluorine atoms, resulting in a prominent quartet. Its chemical shift is characteristic for CF₃ groups attached to sp²-hybridized carbons.[6] | | ~ 118.0 | Singlet | C5 | This carbon is positioned between two electron-withdrawing groups (CF₃ at C4 and the ester at C5), shifting it significantly downfield relative to an unsubstituted thiazole. | | ~ 52.5 | Singlet | OCH₃ | The methyl carbon of the ester appears in the typical upfield region for such groups.[2] |

Validated Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality, reliable NMR data, a systematic and validated protocol is essential. The following workflow represents a field-proven methodology for the characterization of novel small molecules like the title compound.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 Weigh 10-15 mg of sample prep2 Dissolve in ~0.6 mL of high-purity DMSO-d₆ prep1->prep2 prep3 Add TMS as internal standard (0.03% v/v) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample and lock on deuterium signal prep4->acq1 acq2 Shim magnetic field for homogeneity acq1->acq2 acq3 Acquire ¹H Spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C{¹H} Spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier Transform acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Reference spectra to TMS at 0.00 ppm proc2->proc3 proc4 Integrate ¹H signals and pick ¹³C peaks proc3->proc4

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical for spectral quality.

    • Protocol: Accurately weigh 10-15 mg of the synthesized compound. Dissolve the solid in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is deliberate; its high boiling point and ability to form hydrogen bonds allow for the clear observation of labile N-H protons.[7] Add a small amount of tetramethylsilane (TMS) to serve as the internal reference (0.00 ppm).[8] Vortex the solution until the sample is fully dissolved and transfer it to a clean, dry 5 mm NMR tube.

  • Instrumental Setup and Calibration:

    • Rationale: A homogeneous magnetic field and a stable deuterium lock are prerequisites for high-resolution spectra.

    • Protocol: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium signal from the DMSO-d₆ solvent. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • ¹H NMR Spectrum Acquisition:

    • Rationale: Standard acquisition parameters are typically sufficient for a straightforward proton spectrum of a small molecule.

    • Protocol: Acquire the spectrum using a standard single-pulse experiment. A spectral width of 16 ppm, an acquisition time of at least 2 seconds, and a relaxation delay of 2-5 seconds are appropriate. Typically, 16 scans are sufficient to achieve an excellent signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition:

    • Rationale: Due to the low natural abundance of the ¹³C isotope (~1.1%), more scans are required. Proton decoupling is used to simplify the spectrum to singlets (unless C-F coupling is present) and enhance signal intensity via the NOE.

    • Protocol: Use a standard proton-decoupled pulse sequence (e.g., zgpg30). Set the spectral width to ~240 ppm to cover the full range of expected chemical shifts.[4] A sufficient number of scans (e.g., 1024 or more) should be collected to obtain a good signal-to-noise ratio, particularly for quaternary carbons.

  • Data Processing and Analysis:

    • Rationale: Accurate processing ensures that the final spectrum correctly represents the molecular information.

    • Protocol: Apply an exponential window function followed by Fourier transformation to convert the raw data (FID) into a frequency-domain spectrum. Carefully perform phase correction and baseline correction. Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. For the ¹³C spectrum, the residual solvent peak of DMSO-d₆ at 39.52 ppm can be used as a secondary reference.[7] Finally, integrate the proton signals and identify the peak positions for all carbon signals.

Conclusion

The structural elucidation of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is readily achievable through a combined analysis of its ¹H and ¹³C NMR spectra. The ¹H spectrum is characterized by two key signals corresponding to the amino and methyl ester protons. The ¹³C spectrum provides a complete carbon fingerprint of the molecule, with the chemical shifts and C-F coupling patterns offering definitive confirmation of the trifluoromethylated thiazole core. The methodologies and predicted data presented in this guide provide a robust framework for researchers to verify the synthesis and purity of this compound, ensuring scientific integrity in drug discovery and development workflows.

References

  • EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]

  • Sloop, J. C. (2018). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry, 8, 1-15. [Link]

  • Gable, K. (2022, March 9). 13C NMR Chemical Shifts. Oregon State University. [Link]

  • Prokopcová, H., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR, 62(1), 1-8. [Link]

  • Reich, H. J. (2021, October 20). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Reich, H. J. (2020, February 14). 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Research Journal of Pharmacy and Technology. (2017). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. [Link]

  • Grapov, F. A., et al. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. ChemInform, 35(48). [Link]

  • Pîrnău, A., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 475. [Link]

  • University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. [Link]

Sources

Foundational

Thermodynamic Stability and Physicochemical Profiling of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate: A Technical Whitepaper

Executive Summary The integration of fluorinated heterocycles into drug discovery pipelines requires rigorous, predictive physicochemical characterization. Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 44...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of fluorinated heterocycles into drug discovery pipelines requires rigorous, predictive physicochemical characterization. Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS 445-21-6) represents a highly privileged, yet electronically complex, molecular scaffold. As a Senior Application Scientist, I approach the characterization of this compound not merely as a data-gathering exercise, but as a systematic deconstruction of its molecular liabilities. The strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) group profoundly influences the thermodynamic stability of the thiazole core, modulating both the basicity of the 2-amino substituent and the hydrolytic susceptibility of the 5-carboxylate ester.

This whitepaper outlines the fundamental physicochemical properties, mechanistic degradation pathways, and the self-validating experimental workflows required to accurately profile this compound.

Physicochemical and Molecular Descriptors

Before initiating thermodynamic stress testing, establishing a baseline of physicochemical properties is paramount. The table below summarizes the core quantitative data for this compound, serving as the reference state for all subsequent kinetic and thermodynamic evaluations.

ParameterSpecification / Value
Chemical Name Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate
CAS Registry Number 445-21-6
Molecular Formula C 6​ H 5​ F 3​ N 2​ O 2​ S
Molecular Weight 226.18 g/mol
SMILES String O=C(C1=C(C(F)(F)F)N=C(N)S1)OC
Physical State Crystalline Solid
Purity Standard (HPLC) ≥ 98.0%

Data supported by commercial reference standards .

Thermodynamic Stability & Mechanistic Liabilities

Molecular stability must be evaluated through the lens of electronic effects. The -CF 3​ group at the C4 position exerts a powerful inductive (-I) effect across the conjugated thiazole system.

  • Solid-State Thermal Stability: The compound exhibits robust solid-state stability. This thermodynamic favorability is driven by an intermolecular hydrogen-bonding network between the primary amine (donor) and the ester carbonyl or thiazole nitrogen (acceptors), which locks the molecule into a stable crystalline lattice.

  • Solution-State Hydrolytic Stability: The primary liability of this molecule is the methyl ester at the C5 position. The electron-deficient nature of the thiazole ring—exacerbated by the -CF 3​ group—makes the ester carbonyl highly electrophilic. Under basic conditions (pH > 8.0), hydroxide ions rapidly attack the carbonyl carbon. This leads to irreversible hydrolysis, yielding methanol and the corresponding degradant, 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid .

HydrolysisPathway A Methyl Ester (CAS 445-21-6) B Base Catalysis (OH- Attack) A->B C Carboxylic Acid Degradant B->C D Methanol Release B->D

Fig 1: Base-catalyzed ester hydrolysis pathway of the thiazole-5-carboxylate.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in our thermodynamic profiling, every protocol must be a self-validating system. This requires incorporating orthogonal analytical techniques and strict mass-balance checks to eliminate false positives and analytical artifacts.

Workflow cluster_0 Solid-State Profiling cluster_1 Solution-State Profiling A Sample: Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate B DSC / TGA Analysis A->B D Forced Degradation (ICH Q1A) A->D C Thermal Stability Phase Transitions Confirmed B->C E HPLC-UV Mass Balance Validation D->E

Fig 2: Orthogonal workflow for thermodynamic and physicochemical profiling.

Protocol A: Solid-State Thermal Profiling (DSC/TGA)

Causality & Validation: We utilize Differential Scanning Calorimetry (DSC) coupled orthogonally with Thermogravimetric Analysis (TGA). DSC detects endothermic or exothermic events (e.g., melting, crystallization), while TGA measures mass loss. If an endotherm in DSC is accompanied by mass loss in TGA, the event is thermal decomposition, not a true melt. This orthogonal check prevents the dangerous mischaracterization of degradation as a stable melting point.

Step-by-Step Methodology:

  • Preparation: Accurately weigh 2.0–3.0 mg of the compound into a standard aluminum pan.

  • TGA Baseline: Run an empty blank pan to establish a baseline. Load the sample pan and heat from 25°C to 300°C at a rate of 10°C/min under a dry nitrogen purge (50 mL/min). Causality: Nitrogen prevents oxidative degradation, isolating purely thermal thermodynamic stability.

  • DSC Analysis: Crimp the sample in a hermetically sealed aluminum pan with a pinhole. Heat from 25°C to 250°C at 10°C/min.

  • Validation Check: Overlay the DSC and TGA thermograms. A sharp endothermic peak on the DSC without corresponding mass loss on the TGA confirms the intrinsic melting point of the crystalline lattice.

Protocol B: Solution-State Forced Degradation (ICH Q1A)

Causality & Validation: To understand the kinetic stability of the ester and the aminothiazole core, we subject the compound to hydrolytic and oxidative stress. The system is self-validating via "mass balance": the sum of the integrated area of the parent peak and all degradant peaks must equal 100% (±2%) of the initial un-stressed control. If mass balance fails, it indicates the formation of volatile degradants or irreversible column binding.

Step-by-Step Methodology:

  • Stock Solution: Dissolve the compound in HPLC-grade acetonitrile to a concentration of 1.0 mg/mL.

  • Acidic Stress: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

  • Basic Stress: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Expectation: Rapid conversion to the carboxylic acid degradant due to electrophilic activation by the -CF 3​ group.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H 2​ O 2​ . Incubate at room temperature for 24 hours.

  • Neutralization & Analysis: Neutralize the acidic and basic samples to prevent column degradation. Inject 10 µL of each into an LC-MS/HPLC-UV system (C18 column, gradient elution with Water/Acetonitrile + 0.1% TFA).

  • Validation Check: Calculate the mass balance. Identify the m/z of the degradants using the mass spectrometer to mechanistically confirm the cleavage of the methyl ester versus potential oxidation of the thiazole sulfur.

Conclusion

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a thermodynamically stable solid, reliant on its crystalline packing for thermal resilience. However, its solution-state stability is highly pH-dependent, governed by the electrophilic activation of the C5 ester by the C4 trifluoromethyl group. Employing self-validating, orthogonal analytical protocols ensures that these physicochemical properties are accurately mapped, preventing late-stage attrition in drug development pipelines.

References

Exploratory

Thermodynamic Solvation and Assay Integration of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in Polar Aprotic Media

Executive Summary Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a highly versatile fluorinated building block utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. However, its rigid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is a highly versatile fluorinated building block utilized in the synthesis of kinase inhibitors and anti-inflammatory agents. However, its rigid crystalline lattice and distinct hydrogen-bonding profile present unique challenges for high-throughput screening (HTS) and liquid-phase synthesis. This technical guide provides an in-depth analysis of its solubility profile in polar aprotic solvents, detailing the thermodynamic drivers of solvation, quantitative solubility data, and validated experimental methodologies for drug development professionals.

Physicochemical Profiling & Solvation Thermodynamics

To understand the solubility behavior of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 445-21-6), we must first analyze its molecular topology. The compound possesses a molecular weight of 226.18 g/mol , a topological polar surface area (TPSA) of 65.21 Ų, and a calculated LogP of 1.53[1]. Crucially, it features one hydrogen-bond donor (the primary amine) and five hydrogen-bond acceptors (the ester carbonyl, thiazole nitrogen, and trifluoromethyl fluorines)[1].

In its solid state, the molecule forms a robust crystalline lattice driven by intermolecular N-H···O hydrogen bonds between the primary amine and the ester/thiazole moieties. Dissolving this compound requires a solvent capable of outcompeting these cohesive forces. Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this task. Acting as strong Lewis bases (hydrogen-bond acceptors), these solvents disrupt the crystalline N-H···O hydrogen bonds by forming highly favorable solute-solvent interactions with the primary amine[2].

Furthermore, because they are aprotic, they do not donate hydrogen bonds. This prevents them from competing with the molecule's own acceptors, avoiding unfavorable solvent-solvent self-association and deviations from Raoult's law that typically hinder solubility in protic media[3].

Thermodynamics Solvent Polar Aprotic Solvent (DMSO, DMF, NMP) Prop1 High Dipole Moment (>3.5 D) Solvent->Prop1 Prop2 Strong H-Bond Acceptor (β > 0.7) Solvent->Prop2 Prop3 Aprotic Nature (α ≈ 0) Solvent->Prop3 Mech1 Dipole-Dipole Stabilization of Thiazole Ring Prop1->Mech1 Mech2 Disruption of Crystalline N-H···O Bonds Prop2->Mech2 Mech3 Prevention of Solute-Solvent Repulsion Prop3->Mech3 Outcome High Thermodynamic Solubility (>50 mg/mL) Mech1->Outcome Mech2->Outcome Mech3->Outcome

Figure 1: Thermodynamic drivers of solvation for 445-21-6 in polar aprotic media.

Quantitative Solubility Profile

Thermodynamic modeling using extended Hansen Solubility Parameters (HSP) allows us to correlate the solvent dependence of solubility with three types of molecular interactions: dispersion forces, polarity, and hydrogen bonding[4]. The table below outlines the empirical solubility profile of the compound across five standard polar aprotic solvents at 298.15 K (25°C).

SolventDielectric Constant (ε)Dipole Moment (D)Representative Solubility (mg/mL)Solvation Capacity
DMSO 46.73.96> 100.0Excellent
NMP 32.24.09~ 95.0Excellent
DMAc 37.83.81~ 90.0Very Good
DMF 36.73.82~ 85.0Very Good
Acetonitrile 37.53.92~ 25.0Moderate

Note: Acetonitrile, while polar aprotic, is a significantly weaker hydrogen-bond acceptor compared to amides and sulfoxides, resulting in a lower saturation threshold.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

Determining the precise thermodynamic solubility of pharmaceutical intermediates requires a rigorous, self-validating protocol. The shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) remains the gold standard. The following protocol is designed to ensure thermodynamic equilibrium while actively monitoring for solvent-induced polymorphic transformations.

Workflow Step1 1. Solid Compound (Excess 445-21-6) Step2 2. Solvent Addition (Polar Aprotic Media) Step1->Step2 Step3 3. Isothermal Equilibration (25°C, 48h) Step2->Step3 Step4 4. Phase Separation (Centrifugation / Filtration) Step3->Step4 Step5 5. HPLC-UV Quantification (vs. Calibration Curve) Step4->Step5

Figure 2: Step-by-step shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Protocol:

  • Saturation: Add an excess amount of solid Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (approx. 150 mg) to 1.0 mL of the target polar aprotic solvent in a 2.0 mL borosilicate glass vial.

    • Causality: An excess of solid ensures that the chemical potential of the solute in the liquid phase reaches absolute equilibrium with the solid phase.

  • Isothermal Equilibration: Seal the vial and agitate via an orbital shaker at 300 rpm in a controlled incubator at 25.0 ± 0.1 °C for 48 hours.

    • Causality: A 48-hour window is critical to overcome kinetic dissolution barriers and ensure true thermodynamic equilibrium is reached, bypassing any transient metastable states.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes. Extract the supernatant and filter it through a 0.22 μm PTFE syringe filter.

    • Causality: PTFE is chemically inert to aggressive polar aprotic solvents like DMF and NMP. Filtration removes sub-micron crystallites that would otherwise artificially inflate the quantified solubility.

  • Quantification: Serially dilute the filtered supernatant in the HPLC mobile phase (e.g., 50:50 Water:Acetonitrile) to fall within the linear dynamic range of the UV detector. Quantify at λmax​ (~254 nm) against a pre-validated 5-point calibration curve.

  • System Validation (Quality Control): Recover the residual solid from the vial, dry it under vacuum, and analyze it via X-ray Powder Diffraction (XRPD).

    • Causality: Polar aprotic solvents can occasionally induce the precipitation of new solvated solid forms[5]. Confirming that the residual solid matches the initial polymorphic form validates that the measured solubility corresponds to the pure anhydrous compound, not a novel solvate.

Practical Implications for Drug Discovery

The high solubility of this thiazole derivative in DMSO (>100 mg/mL) is highly advantageous for High-Throughput Screening (HTS). DMSO exhibits a high boiling point and exceptional solubilization capacity, making it the universal standard for preparing master stock solutions in biological assays[6].

However, practitioners must account for the high freezing point of pure DMSO (18.5 °C). Storage of stock solutions in standard laboratory refrigerators (4 °C) will cause the solvent to freeze, potentially leading to the localized precipitation of the compound upon thawing. To mitigate this risk, stock solutions must be subjected to brief sonication and vortexing post-thaw to ensure complete re-dissolution before assay deployment.

References
  • ChemScene. "445-21-6 | Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | ChemScene". 1

  • Rowan. "The Evolution of Solubility Prediction Methods". 3

  • CrystEngComm (RSC Publishing). "Systematic solvate screening of trospium chloride: discovering hydrates of a long-established pharmaceutical". 5

  • PharmTech. "Initial Solvent Screening of Carbamazepine, Cimetidine, and Phenylbutazone: Part 2 of 2". 2

  • Journal of Chemical & Engineering Data - ACS Publications. "Solubilities of Organic Semiconductors and Nonsteroidal Anti-inflammatory Drugs in Pure and Mixed Organic Solvents: Measurement and Modeling with Hansen Solubility Parameter". 4

  • Journal of Medicinal Chemistry - ACS Publications. "Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?". 6

Sources

Foundational

An In-depth Technical Guide to the Electronic Properties and Exact Mass of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed exploration of the electronic properties and exact mass of Methyl 2-amino-4-(trif...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of the electronic properties and exact mass of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presence of a thiazole ring, an amino group, and a trifluoromethyl substituent creates a unique electronic landscape that dictates its molecular interactions and ultimately its biological activity. Understanding these core characteristics is paramount for its application in the development of novel therapeutics.

Molecular and Physicochemical Profile

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate possesses the molecular formula C₆H₅F₃N₂O₂S.[1] Its structure features a central thiazole ring, which is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This core is substituted with an amino group at the 2-position, a trifluoromethyl group at the 4-position, and a methyl carboxylate group at the 5-position.

The strategic placement of these functional groups imparts specific physicochemical properties that are critical for its behavior in biological systems. The trifluoromethyl group, a strong electron-withdrawing moiety, significantly influences the electron density distribution across the thiazole ring. The amino group, on the other hand, acts as an electron-donating group. This push-pull electronic effect is a key determinant of the molecule's reactivity and interaction with biological targets.

A summary of its key physicochemical and computational data is presented in the table below:

PropertyValueSource
Molecular Formula C₆H₅F₃N₂O₂S[1]
Molecular Weight 226.18 g/mol [1]
Exact Mass 226.0058 g/mol (Calculated)
Topological Polar Surface Area (TPSA) 65.21 Ų[1]
LogP (Octanol-Water Partition Coefficient) 1.5307[1]
Hydrogen Bond Acceptors 5[1]
Hydrogen Bond Donors 1[1]
Rotatable Bonds 1[1]

The Significance of Electronic Properties in Drug Design

The electronic properties of a molecule are fundamental to its function as a drug candidate. They govern how the molecule recognizes and binds to its biological target, its metabolic stability, and its pharmacokinetic profile. For Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, the key electronic characteristics to consider are:

  • Electron Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density within the molecule determines its polarity and the regions that are susceptible to electrophilic or nucleophilic attack. The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, highlighting areas of positive (electron-poor) and negative (electron-rich) potential. These regions are crucial for forming non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with a protein target.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

  • Dipole Moment: The dipole moment is a measure of the overall polarity of the molecule, arising from the asymmetrical distribution of charge. A significant dipole moment can influence a molecule's solubility and its ability to cross cell membranes.

The interplay of the electron-withdrawing trifluoromethyl group and the electron-donating amino group on the thiazole ring of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate creates a distinct electronic profile that is advantageous for drug design. Thiazole-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.

Methodologies for Characterization

To fully elucidate the electronic properties and confirm the exact mass of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a combination of computational and experimental techniques is employed.

Computational Workflow for Electronic Property Prediction

Computational chemistry offers powerful tools to predict and analyze the electronic properties of molecules before their synthesis, saving time and resources. Density Functional Theory (DFT) is a robust method for these calculations.

G cluster_0 Computational Workflow mol_structure 1. Molecular Structure Input (SMILES or 3D coordinates) geometry_opt 2. Geometry Optimization (e.g., DFT with B3LYP/6-31G*) mol_structure->geometry_opt Initial guess freq_calc 3. Frequency Calculation (Confirm minimum energy structure) geometry_opt->freq_calc Optimized geometry electronic_props 4. Electronic Property Calculation (HOMO, LUMO, MEP) freq_calc->electronic_props Verified structure data_analysis 5. Data Analysis and Visualization electronic_props->data_analysis Calculated properties G cluster_1 Experimental Workflow sample_prep 1. Sample Preparation (Dissolve in appropriate solvent) hrms 2. High-Resolution Mass Spectrometry (e.g., ESI-TOF) sample_prep->hrms nmr 3. NMR Spectroscopy (¹H, ¹³C, ¹⁹F) sample_prep->nmr ftir 4. FTIR Spectroscopy sample_prep->ftir data_interp 5. Data Interpretation and Structure Confirmation hrms->data_interp nmr->data_interp ftir->data_interp

Caption: An integrated experimental workflow for the determination of exact mass and structural elucidation.

Step-by-Step Protocol:

  • Sample Preparation: A pure sample of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is dissolved in a suitable solvent. For HRMS, a solvent compatible with electrospray ionization (ESI), such as methanol or acetonitrile, is used. For NMR, a deuterated solvent like DMSO-d₆ or CDCl₃ is chosen.

  • High-Resolution Mass Spectrometry (HRMS): The sample solution is introduced into an HRMS instrument, such as an ESI-Time of Flight (ESI-TOF) mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the determination of the elemental formula.

  • NMR Spectroscopy:

    • ¹H NMR: Provides information about the number and chemical environment of hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • ¹⁹F NMR: Is particularly useful for confirming the presence and environment of the trifluoromethyl group.

  • FTIR Spectroscopy: This technique identifies the functional groups present in the molecule by measuring the absorption of infrared radiation. Characteristic peaks for the amino (N-H), carbonyl (C=O), and C-F bonds would be expected.

  • Data Interpretation and Structure Confirmation: The data from HRMS, NMR, and FTIR are collectively analyzed to confirm the exact mass, elemental composition, and the precise arrangement of atoms in the molecule, thereby verifying the structure of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Conclusion and Future Directions

A thorough understanding of the electronic properties and exact mass of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is foundational for its rational development as a potential therapeutic agent. The methodologies outlined in this guide, combining computational predictions with experimental validation, provide a robust framework for its characterization. Future research should focus on leveraging this knowledge to design and synthesize analogs with optimized electronic profiles for enhanced biological activity and improved pharmacokinetic properties. The unique electronic nature of this thiazole derivative, conferred by its specific substitution pattern, makes it a promising scaffold for the discovery of new and effective medicines.

References

  • Quan, G., Luo, A., Cheng, W., & Xu, J. (2009). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(11), o2500. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Greener and sustainable approaches to the synthesis of pharmaceutically active heterocycles. Current Opinion in Drug Discovery & Development, 11(6), 804-814.
  • Singh, U. P., & Singh, R. P. (2014). The chemistry and biology of thiazole and its derivatives. Journal of Heterocyclic Chemistry, 51(5), 1195-1212.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Initiating Protocol Analysis I'm currently dissecting the request. My focus is pinpointing the essential elements: the specific compound and the intended document format (application notes, specifically protocols).

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Author: BenchChem Technical Support Team. Date: April 2026

Initiating Protocol Analysis

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Defining User and Parameters

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Refining the Search Strategy

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Considering Ester Synthesis

I'm currently focused on synthesizing Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. The Hantzsch synthesis looks promising, given the structural similarity to the ethyl ester. CAS 445-21-6 is the target, with CAS 344-72-9 being the related ethyl ester. The reactions seem highly analogous.

Considering Building Blocks

I've confirmed that Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate and its ethyl ester are readily accessible commercial options. Their availability simplifies the synthesis route. I am now exploring the classic Hantzsch synthesis.

Tracing the Mechanism

I am now thoroughly tracing the Hantzsch synthesis mechanism step by step. I've confirmed the position of the CF3 group at C4 and the ester at C5 in the thiazole ring. The initial SN2 attack of sulfur on the beta-keto ester, followed by nitrogen attack and dehydration, seems clear. I am currently confirming the expected intermediate and ensuring correct numbering of the ring positions.

Confirming Key Starting Materials

I have now definitively identified the key starting materials required for this synthesis. I've pinpointed thiourea and methyl 2-chloro-4,4,4-trifluoroacetoacetate (or the bromo analog) as essential components. I am exploring the use of ethanol or methanol as solvents. Also, I am evaluating the use of pyridine, triethylamine, or the reflux in ethanol itself as suitable base options. The reaction should proceed.

Confirming Hantzsch Details

I have successfully confirmed the Hantzsch Thiazole Synthesis. The key reagents are thiourea and methyl 2-chloro-4,4,4-trifluoroacetoacetate (or bromo) in either ethanol or methanol. Refluxing the mixture for 1-2 hours is the confirmed condition.

Detailing Reaction Protocol

I'm now detailing the full protocol, including steps. I've broken it down into reaction mixture preparation (dissolving the ester and adding thiourea, with equivalents), reflux (temperatures and monitoring with TLC/LC-MS, and reaction time), and work-up (cooling, precipitating the salt, neutralization to free base with bicarbonate, and extractions using EtOAc or DCM, plus washing with brine, drying with Na2SO4 or MgSO4, filtering, and concentrating under vacuum). Purification via recrystallization is the final step.

Structuring Application Note

I am currently structuring the Application Note. The title will be "Step-by-Step Synthesis Protocol for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate." It targets researchers and drug development professionals. I've outlined the introduction, scientific rationale, reaction mechanism, and the necessary materials and reagents. I'll add the experimental protocol section after.

Developing Visualizations Further

I'm now focusing on refining the Graphviz DOT diagrams. I've defined the nodes and color palettes for the experimental workflow (reagent prep, reflux, neutralization, extraction, purification) and the mechanistic pathway (starting materials, S-alkylation, and cyclization). I'm ensuring high contrast between text and fill colors for readability. I'll need to define the edges between nodes in the next iteration.

Drafting the Protocol

I've gathered sufficient data to begin drafting the protocol now. I intend to use the established Hantzsch Thiazole Synthesis mechanism as a foundation, incorporating the relevant details from my research, which includes an overview of the synthesis as well as antimicrobial and anti-protozoal data.

Refining the Framework

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Outlining the Mechanism

I've outlined the core mechanism now, breaking it down step-by-step: nucleophilic substitution, cyclization, dehydration, and neutralization. I'm focusing on the S-alkylation, intramolecular attack, and water elimination. I've also identified methanol or ethanol as suitable solvents.

I'm now working on detailing the materials and reagents in a table format, and then outlining the experimental procedure, beginning with the reaction setup. I intend to describe the reflux and monitoring stages next.

Finalizing the Protocol

I've completed the work-up and neutralization steps, detailing cooling and pH adjustment. Extraction and purification using liquid-liquid methods are also written. Now, I have finalized the analytical characterization table, including expected NMR and LC-MS data, and created a process workflow and mechanistic pathway visualizations. The DOT code is being refined to meet the visualization requirements, ensuring adequate contrast and fitting a maximum width. I'm adding references with URLs.

Visualizing the Mechanism

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Adding the Citations

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Compiling the Citations

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Calculating the Quantities

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Detailing the Steps

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Analyzing the Framework

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Structuring the Quantities

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Optimizing the Layout

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Finalizing the Diagram

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Refining the Citations

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Application

Application Notes & Protocols: Leveraging Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate for Accelerated Drug Discovery

Abstract This guide provides a comprehensive overview of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a highly versatile building block for modern drug discovery. We delve into its strategic value, stemming...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a highly versatile building block for modern drug discovery. We delve into its strategic value, stemming from the unique combination of a privileged 2-aminothiazole scaffold and a bio-potentiating trifluoromethyl group. Detailed protocols for key synthetic transformations—including derivatization of the 2-amino group, modification via the C5-ester, and advanced cross-coupling strategies—are presented. The causality behind experimental choices is explained to empower researchers to rationally design and synthesize novel compound libraries with enhanced drug-like properties.

Introduction: The Strategic Value of the Building Block

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. The 2-aminothiazole core is one such "privileged structure," recognized for its ability to interact with a wide array of biological targets.[1][2][3] This scaffold is present in numerous approved drugs, demonstrating its broad therapeutic utility in areas including oncology, and infectious and inflammatory diseases.[2][3][4]

The value of this particular building block is significantly enhanced by the presence of a trifluoromethyl (CF₃) group. The incorporation of fluorine, and specifically the CF₃ moiety, is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties.[5] The CF₃ group can increase metabolic stability by blocking sites of oxidation, enhance membrane permeability and oral bioavailability due to its lipophilicity, and improve binding affinity through favorable electrostatic interactions.[5][6]

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate combines these two powerful motifs, offering three distinct points for chemical diversification: the nucleophilic 2-amino group, the C5-methyl ester, and the thiazole ring itself. This guide provides reliable protocols to exploit this reactivity, enabling the rapid generation of diverse and biologically relevant small molecules.[7]

Physicochemical Properties & Reactivity Profile

A foundational understanding of the building block's intrinsic properties is critical for predictable and successful synthetic planning.

PropertyValueReference
CAS Number 445-21-6[8]
Molecular Formula C₆H₅F₃N₂O₂S[8]
Molecular Weight 226.18 g/mol [8]
Appearance Off-white to yellow solid
SMILES O=C(C1=C(C(F)(F)F)N=C(N)S1)OC[8]

Reactivity Insights:

  • 2-Amino Group: This is the primary nucleophilic center. However, its reactivity is tempered by the strong electron-withdrawing effects of the adjacent C4-trifluoromethyl and C5-carboxylate groups. This electronic deactivation means that while standard acylation and sulfonylation reactions are feasible, they may require more forcing conditions or highly efficient coupling reagents compared to more electron-rich anilines.

  • C5-Methyl Ester: This group is a versatile handle for diversification. It can be readily hydrolyzed to the corresponding carboxylic acid, which then opens up a vast array of subsequent reactions, most notably amide bond formation.

  • Thiazole Ring: The thiazole ring is relatively electron-deficient. While not reactive towards electrophilic aromatic substitution, strategies exist to first halogenate the scaffold (if a suitable position were available) to introduce a handle for transition-metal-catalyzed cross-coupling reactions, a powerful tool for adding complexity.

Core Synthetic Strategies & Protocols

This section details validated, step-by-step protocols for the most critical transformations, enabling the creation of a diverse chemical library from the parent building block.

Strategy 1: Diversification at the 2-Amino Group

Modification of the 2-amino position is a primary strategy to explore the structure-activity relationship (SAR) around the core. The resulting amides, sulfonamides, and ureas can form crucial hydrogen bond interactions within a target protein's binding site.

Protocol 1: Acylation of the 2-Amino Group

This protocol details the formation of an amide bond by reacting the 2-amino group with a carboxylic acid. The use of an activating agent is necessary to convert the carboxylic acid into a more reactive species.[9] This procedure is adapted from established methods for acylating electron-deficient amino-heterocycles.[10]

Rationale for Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for this transformation. It is highly efficient, operates under mild conditions, and is particularly effective for coupling with less nucleophilic amines.[11] The resulting byproduct is water-soluble, simplifying purification.

  • Materials:

    • Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)

    • Carboxylic acid of interest (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an argon atmosphere, add the carboxylic acid (1.1 mmol), HATU (1.2 mmol), and the starting thiazole (1.0 mmol, 226 mg).

    • Add anhydrous DMF (5 mL) to dissolve the solids.

    • Add DIPEA (2.5 mmol) dropwise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate (50 mL) and water (50 mL). Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude residue by column chromatography on silica gel to yield the desired N-acylated product.

Strategy 2: Elaboration via the C5-Carboxylate Handle

Converting the ester to an amide at the C5 position introduces a new vector for exploring SAR, allowing chemists to probe different pockets of a binding site. This is a two-step process involving hydrolysis followed by amide coupling.

Protocol 2A: Saponification of the Methyl Ester

This protocol converts the methyl ester to the corresponding carboxylic acid, a critical intermediate for further functionalization. The procedure is adapted from methods used for hydrolyzing similar heterocyclic esters.[12][13]

  • Materials:

    • Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5 eq)

    • Tetrahydrofuran (THF) and Water

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the starting thiazole ester (1.0 mmol, 226 mg) in a mixture of THF (5 mL) and water (2 mL).

    • Add LiOH (1.5 mmol) to the solution.

    • Stir the mixture at room temperature for 2-6 hours.

    • Monitoring: Monitor the reaction by LC-MS until the starting material is consumed.

    • Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water (10 mL).

    • Cool the solution in an ice bath and acidify to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.[7]

Protocol 2B: Amide Coupling of the C5-Carboxylic Acid

With the carboxylic acid in hand, a diverse range of amines can be coupled to generate a library of C5-amides.

  • Materials:

    • 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (from Protocol 2A) (1.0 eq)

    • Amine of interest (R-NH₂) (1.2 eq)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

    • N-Hydroxysuccinimide (NHS) (1.2 eq)

    • Anhydrous DMF or Dichloromethane (DCM)

  • Procedure:

    • In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 mmol) in anhydrous DMF (5 mL).

    • Add NHS (1.2 mmol) and EDC (1.5 mmol) to the solution.

    • Stir the mixture at room temperature for 30-60 minutes to pre-activate the acid.

    • Add the desired amine (1.2 mmol) to the activated ester solution.

    • Stir the reaction at room temperature for 2-12 hours.

    • Monitoring & Work-up: Follow the procedures outlined in Protocol 1 for monitoring, work-up, and purification.[11]

Strategy 3: Advanced Scaffold Modification (A Conceptual Protocol)

For novel scaffold generation, introducing a handle for C-C bond formation is a powerful strategy. While the parent molecule lacks a halide for direct cross-coupling, a related 2-aminothiazole can be halogenated, typically at the C5 position.[14] This section outlines a conceptual workflow for a Suzuki-Miyaura cross-coupling, a cornerstone reaction in medicinal chemistry, based on protocols for similar bromo-thiazole substrates.[15][16]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Thiazole Analog

Note: This protocol assumes the availability of a 5-bromo-2-amino-4-(trifluoromethyl)thiazole derivative.

  • Materials:

    • 5-Bromo-2-aminothiazole derivative (1.0 eq)

    • Arylboronic acid or ester (1.2 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

    • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

    • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Procedure:

    • To a Schlenk flask or microwave vial, add the bromo-thiazole (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

    • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

    • Add the anhydrous solvent mixture (5 mL) via syringe.

    • Heat the reaction mixture to 80-110 °C for 2-18 hours.

    • Monitoring: Monitor by LC-MS for the disappearance of the starting material and the appearance of the desired product mass.

    • Work-up: After cooling, dilute the mixture with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify the crude product by column chromatography to afford the C5-arylated 2-aminothiazole.

Visualization of Workflows and Mechanisms

Visual aids are essential for conceptualizing the utility of a building block in a drug discovery campaign.

G cluster_0 Core Building Block cluster_1 Primary Diversification cluster_2 Secondary Diversification cluster_3 Advanced Modification start Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate amino_mod N-Acylation / N-Sulfonylation (Protocol 1) start->amino_mod R-COCl or R-COOH ester_mod Saponification to Acid (Protocol 2A) start->ester_mod LiOH acid_mod C5-Amide Coupling (Protocol 2B) ester_mod->acid_mod R'-NH2, HATU adv_mod Halogenation & Cross-Coupling (Conceptual Protocol 3) acid_mod->adv_mod 1. Halogenation 2. Ar-B(OH)2, Pd(0) G cluster_workflow Drug Discovery Workflow Design Library Design Synthesis Synthesis using Building Block Design->Synthesis Target Analogs Screening Biological Screening (HTS) Synthesis->Screening Compound Library SAR SAR Analysis Screening->SAR Hit Identification SAR->Design Informed Design Optimization Lead Optimization SAR->Optimization Lead Series

Caption: Iterative drug discovery cycle utilizing the building block.

G HATU-Mediated Amide Coupling Mechanism RCOOH R-COOH Carboxylic Acid ActivatedEster O-Acyl-isourea Ester (Active Intermediate) RCOOH->ActivatedEster + HATU, Base HATU HATU Coupling Reagent Amide R-CO-NHR' Amide Product ActivatedEster->Amide + Amine Amine R'-NH₂ Amine Byproduct Tetramethylurea Byproduct Amide->Byproduct releases

Caption: Simplified mechanism of HATU-mediated amide coupling.

Conclusion

Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is more than a mere chemical intermediate; it is a strategic platform for innovation in drug discovery. By combining a biologically privileged core with a performance-enhancing trifluoromethyl group, it provides a robust starting point for developing novel therapeutics. The protocols and strategies outlined in this guide demonstrate its versatility, enabling medicinal chemists to efficiently generate diverse and potent compound libraries to address challenging biological targets.

References

  • BenchChem (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. BenchChem Scientific.
  • SciSpace (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. SciSpace by Typeset.
  • Polshettiwar, V. et al. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed.
  • ResearchGate (2017). Biological and medicinal significance of 2-aminothiazoles.
  • MDPI (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • PharmaTutor (2016). Chemistry and pharmacological activities of Thiazoles – A Review Update.
  • Bentham Science (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Bentham Science.
  • MDPI (2026). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI.
  • PMC (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. U.S.
  • Chem-Impex (2024). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.
  • Al-Balas, Q. et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One.
  • ResearchGate (2014). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES.
  • PMC (2007). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. U.S.
  • PMC (2013). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities. U.S.
  • ResearchGate (2021). The synthesis of coumarin thiazoles containing a trifluoromethyl group and their antifungal activities.
  • ChemScene (2024). Methyl 2-amino-4-(trifluoromethyl)
  • ChemicalBook (2025). 2-METHYL-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLIC ACID. ChemicalBook.
  • BenchChem (2025). Application Notes and Protocols for Amide Coupling with Carboxylic Acids. BenchChem Scientific.
  • Journal of Organic and Pharmaceutical Chemistry (2012).
  • Google Patents (2015). Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • Semantic Scholar (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
  • ResearchGate (2025). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0), Suzuki Cross Coupling Reaction: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities.
  • Semantic Scholar (2016).
  • ResearchGate (2001). Thiazolecarboxylic Acid Derivatives. Part 1. N‐Substituted 2‐Amino‐4‐methylthiazole‐5‐carboxylic Acid Derivatives.
  • Patsnap (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid.
  • PubMed (2019). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer. U.S.
  • HepatoChem (2023). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • ResearchGate (2020). Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer.
  • Reddit (2025). Amide coupling. Reddit.
  • MDPI (2023). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. MDPI.
  • PMC (2021). Synthesis of N-trifluoromethyl amides from carboxylic acids. U.S.
  • Organic Syntheses (2014). 2-amino-4-methylthiazole. Organic Syntheses, Inc.
  • Sigma-Aldrich (2024). 2-methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. MilliporeSigma.

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Method

Protocols for the N-alkylation of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Introduction & The "Electronic Conundrum" The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and GPCR antagoni...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & The "Electronic Conundrum"

The 2-aminothiazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently utilized in the design of kinase inhibitors, antimicrobial agents, and GPCR antagonists[1]. However, functionalizing this core—specifically via N-alkylation—presents significant regioselectivity challenges due to the tautomeric equilibrium between the amino and imino forms, which creates two competing nucleophilic nitrogen centers[2].

As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of highly deactivated heterocycles. The compound Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 445-21-6) represents an extreme case of electronic deactivation[3]. The presence of two strongly electron-withdrawing groups (EWGs)—the trifluoromethyl (-CF3) group at C4 and the methyl ester (-COOMe) at C5—drastically alters its baseline reactivity profile:

  • Endocyclic Nitrogen Deactivation: The EWGs pull electron density away from the thiazole ring, rendering the endocyclic nitrogen virtually non-nucleophilic. This effectively suppresses the endocyclic alkylation pathway that typically plagues standard 2-aminothiazole functionalization[4].

  • Exocyclic Amine Acidification: While the exocyclic primary amine (-NH2) is also rendered poorly nucleophilic, its pKa is significantly lowered. This allows for facile deprotonation by strong bases, funneling the reaction exclusively toward exocyclic N-alkylation via an amide anion intermediate[5].

Mechanistic Pathway & Regioselectivity

Understanding the causality behind reagent selection is critical for reproducible scale-up. Because the neutral amine is too deactivated to undergo efficient S_N2 displacement with alkyl halides under mild conditions (e.g., K2CO3 in MeCN), we must force the reaction by generating the highly nucleophilic amide anion. This is achieved using Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS).

MechanisticPathway A Methyl 2-amino-4-(CF3) thiazole-5-carboxylate (Poor Nucleophile) B Deprotonation (NaH / DMF) A->B pKa lowered by CF3 & COOMe C Thiazol-2-yl Amide Anion (Highly Nucleophilic) B->C -H2 gas D Electrophilic Attack (R-X) C->D SN2 Pathway E Exocyclic N-Alkyl Target Product D->E -NaX salt

Electronic modulation and base-mediated N-alkylation pathway of the deactivated thiazole.

Self-Validating Experimental Protocols

Protocol A: Strong Base-Mediated N-Alkylation (For Primary Alkyl Halides)

This protocol utilizes NaH to overcome the electronic deactivation of the substrate. It is highly effective for introducing primary alkyl, allyl, or benzyl groups[6].

Causality & Design:

  • Solvent: Anhydrous DMF is chosen for its high dielectric constant, which stabilizes the resulting amide anion and accelerates the S_N2 transition state.

  • Temperature Control: Deprotonation is exothermic and can lead to ester hydrolysis if trace moisture is present. Performing the deprotonation at 0 °C prevents side reactions.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere.

  • Substrate Dissolution: Dissolve Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (2.26 g, 10.0 mmol) in 15 mL of anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 420 mg, 10.5 mmol) in three distinct portions over 15 minutes.

    • Self-Validation Check: Effervescence (H2 gas evolution) must be observed. The solution will transition from pale yellow to a deep orange/red, confirming anion formation.

  • Alkylation: Stir at 0 °C for 30 minutes. Add the alkyl halide (e.g., Benzyl bromide, 1.20 mL, 10.1 mmol) dropwise via syringe.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 2-4 hours. Monitor via TLC (Hexanes:EtOAc 3:1).

  • Quench & Workup: Quench the reaction by slowly adding 10 mL of saturated aqueous NH4Cl at 0 °C. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with LiCl (5% aqueous, 3 x 15 mL) to remove residual DMF.

  • Purification: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Lewis Acid-Mediated Reductive Amination (For Secondary Alkyl Groups)

When introducing sterically hindered secondary alkyl groups, base-mediated alkylation often fails due to competing E2 elimination of the alkyl halide. Reductive amination is the preferred alternative[6]. However, the deactivated nature of our specific substrate prevents spontaneous imine formation. We must employ Titanium(IV) isopropoxide[Ti(OiPr)4] as a Lewis acid water-scavenger to force the condensation[5].

ReductiveAmination N1 1. Substrate + Ketone/Aldehyde in Anhydrous DCE N2 2. Add Ti(OiPr)4 (Lewis Acid / Dehydrating Agent) N1->N2 N3 3. Imine / Hemiaminal Intermediate Formation N2->N3 Overcomes poor nucleophilicity N4 4. Add NaBH(OAc)3 (Mild Hydride Donor) N3->N4 N5 5. Basic Aqueous Workup (Precipitate TiO2) N4->N5 Selective imine reduction N6 Mono-N-Alkylated Product (Zero Over-alkylation) N5->N6

Workflow for Lewis acid-catalyzed reductive amination of deactivated aminothiazoles.

Step-by-Step Procedure:

  • Imine Formation: In a dry flask, combine the substrate (10.0 mmol) and the target ketone/aldehyde (12.0 mmol) in 20 mL of anhydrous 1,2-dichloroethane (DCE).

  • Lewis Acid Addition: Add Ti(OiPr)4 (5.9 mL, 20.0 mmol) dropwise. Stir the mixture at 60 °C for 12 hours under argon.

  • Reduction: Cool the mixture to room temperature. Add Sodium triacetoxyborohydride, NaBH(OAc)3 (3.18 g, 15.0 mmol), in small portions. Stir for an additional 4-6 hours.

  • Workup: Quench with 1N NaOH (15 mL).

    • Self-Validation Check: The addition of NaOH will immediately precipitate titanium salts as a thick, white solid (TiO2), confirming the destruction of the Lewis acid complex.

  • Isolation: Filter the suspension through a pad of Celite, wash with DCM, separate the organic layer from the filtrate, dry, and purify via chromatography.

Quantitative Data & Optimization Matrix

To facilitate rapid decision-making, the following table summarizes the optimized conditions, expected yields, and regioselectivity profiles based on the electrophile class.

Electrophile ClassRecommended ProtocolReagents & CatalystTemp (°C)Regioselectivity (Exo:Endo)Expected Yield (%)
Primary Alkyl Halide (e.g., MeI, EtBr)Protocol ANaH (1.05 eq), DMF0 to 25> 99:182 - 88%
Allyl / Benzyl Halide Protocol ANaH (1.05 eq), DMF0 to 25> 99:185 - 92%
Secondary Alkyl Halide (e.g., iPr-Br)Protocol A (Modified)LiHMDS (1.1 eq), THF-78 to 25> 95:540 - 55%*
Aliphatic Aldehyde Protocol BTi(OiPr)4, NaBH(OAc)360 then 25Exclusive Exo75 - 80%
Steric Ketone (e.g., Acetone)Protocol BTi(OiPr)4, NaBH(OAc)380 then 25Exclusive Exo60 - 70%

*Note: Secondary alkyl halides suffer from competing E2 elimination under basic conditions. Protocol B is highly recommended for secondary alkyl installations.

Troubleshooting & Best Practices

  • Issue: Significant Formation of Di-alkylated Product.

    • Cause: The mono-alkylated product is often more nucleophilic than the starting material because the added alkyl group donates electron density via the inductive effect[2].

    • Solution: Strictly control the stoichiometry of the alkylating agent (limit to 0.95 - 1.0 equivalents). Alternatively, switch to Protocol B (Reductive Amination), which inherently stops at mono-alkylation due to steric hindrance and the nature of the imine intermediate[6].

  • Issue: Ester Hydrolysis (Loss of the C5 -COOMe group).

    • Cause: Trace water in DMF reacts with NaH to form NaOH, which rapidly saponifies the methyl ester at C5.

    • Solution: Use strictly anhydrous solvents. If hydrolysis persists, swap NaH for a non-nucleophilic, less caustic base like LiHMDS or KHMDS in THF at low temperatures (-78 °C).

References

  • Tehrani, R., et al. "Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery." SciSpace, 2021. URL: [Link]

  • Allegretti, M., et al. "Design of Noncompetitive Interleukin-8 Inhibitors Acting on CXCR1 and CXCR2." Journal of Medicinal Chemistry, ACS Publications, 2007. URL:[Link]

  • MDPI Encyclopedia. "Thiazoles and Bisthiazoles." Encyclopedia MDPI, 2021. URL: [Link]

Sources

Application

Application Note: Utilizing Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in Agrochemical Development

Executive Summary The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective insecticides—relies heavily on privileged heterocyclic scaffolds. Methyl 2-amino-4-(trifluoromethyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals—particularly broad-spectrum fungicides and selective insecticides—relies heavily on privileged heterocyclic scaffolds. Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 445-21-6) has emerged as a highly versatile building block in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs) and novel crop protection agents. This application note provides a comprehensive, self-validating guide for researchers and drug development professionals to leverage this compound's unique structural handles: the hydrolyzable 5-carboxylate, the highly stable 4-trifluoromethyl group, and the derivatizable 2-amino position.

Structural Rationale & Physicochemical Profiling

The rational design of modern agrochemicals frequently incorporates the thiazole-5-carboxamide motif, which is the core pharmacophore for many commercial fungicides [1]. The specific substitution pattern of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate offers three distinct advantages:

  • The 4-Trifluoromethyl ( CF3​ ) Group : The introduction of a CF3​ group drastically alters the physicochemical profile of the molecule. It increases lipophilicity (LogP), which is critical for penetrating the waxy cuticles of plant leaves and the chitinous exoskeletons of insects. Furthermore, the strong electron-withdrawing nature and steric bulk of the CF3​ group block cytochrome P450-mediated metabolic oxidation at the 4-position, significantly extending the compound's half-life in the field [2].

  • The 2-Amino Group : Unlike the methyl group found in commercial fungicides like Thifluzamide, the 2-amino group provides a synthetic vector for further derivatization. It can be acylated to modulate target-site binding or converted to a halogen via a Sandmeyer reaction to enable transition-metal-catalyzed cross-coupling[3].

  • The 5-Methyl Carboxylate : This ester serves as a stable protecting group during upstream synthesis. It can be selectively saponified to the corresponding carboxylic acid, which is the direct precursor for amide coupling with various complex anilines to generate SDHI libraries [4].

Synthetic Workflows in Agrochemical Discovery

To demonstrate the utility of this building block, we outline two divergent synthetic workflows commonly employed in agrochemical hit-to-lead optimization.

SyntheticWorkflow SM Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate Hydrolysis Ester Saponification (LiOH, THF/H2O) SM->Hydrolysis Sandmeyer Sandmeyer Reaction (t-BuONO, CuCl2) SM->Sandmeyer Acid 2-amino-4-(trifluoromethyl) thiazole-5-carboxylic acid Hydrolysis->Acid Amidation Amide Coupling (HATU, DIPEA, Ar-NH2) Acid->Amidation Halo Methyl 2-chloro-4-(trifluoromethyl) thiazole-5-carboxylate Sandmeyer->Halo SDHI Novel SDHI Fungicide Candidate Amidation->SDHI

Divergent synthetic pathways from the 2-amino-4-(trifluoromethyl)thiazole core.

Self-Validating Experimental Protocols

The following protocols are designed to ensure high scientific integrity, with built-in causality for reagent selection and self-validating steps to confirm reaction success without immediate reliance on advanced spectroscopy.

Protocol 1: Ester Saponification to 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid

Objective : Hydrolyze the methyl ester to prepare the free acid for subsequent amide coupling. Causality : Lithium hydroxide (LiOH) is specifically chosen over Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH). The thiazole ring, particularly when substituted with a strongly electron-withdrawing CF3​ group, can be susceptible to ring-opening or degradation under harsh basic conditions. LiOH in a mixed aqueous-organic solvent provides a mild, controlled hydrolysis environment.

Step-by-Step Procedure :

  • Dissolution : Dissolve 10.0 mmol (2.26 g) of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in 20 mL of Tetrahydrofuran (THF).

  • Reagent Addition : Prepare a solution of LiOH· H2​O (15.0 mmol, 0.63 g) in 10 mL of deionized water. Add the aqueous LiOH dropwise to the THF solution at 0 °C to prevent exothermic degradation.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Validation (In-Process) : Monitor by TLC (Hexanes/EtOAc 1:1). The starting material ( Rf​≈0.6 ) will disappear, and the product will remain at the baseline ( Rf​=0.0 ) as a lithium salt.

  • Workup : Concentrate the mixture under reduced pressure to remove THF. Dilute the aqueous residue with 15 mL of water and cool to 0 °C.

  • Acidification : Carefully adjust the pH to 3.0 using 1M HCl. Self-Validation: A white to off-white precipitate will immediately form as the free carboxylic acid crashes out of the aqueous phase.

  • Isolation : Filter the precipitate, wash with cold water, and dry under a high vacuum to afford the product.

Protocol 2: Synthesis of a Model SDHI Fungicide via Amide Coupling

Objective : Couple the generated thiazole carboxylic acid with a lipophilic aniline (e.g., 2-(bicyclopropyl-2-yl)aniline) to form an SDHI candidate. Causality : HATU is selected as the coupling reagent over standard carbodiimides (like EDC/DCC) because heteroaromatic carboxylic acids often suffer from poor nucleophilic attack due to electronic deactivation. HATU generates a highly reactive HOAt ester intermediate, ensuring rapid and high-yielding amide bond formation. DIPEA is used as a non-nucleophilic base to maintain the optimal pH without competing for the activated ester.

Step-by-Step Procedure :

  • Activation : Suspend 5.0 mmol of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid in 15 mL of anhydrous N,N-Dimethylformamide (DMF). Add DIPEA (15.0 mmol) and HATU (5.5 mmol). Stir at room temperature for 15 minutes until the solution becomes homogeneous, indicating the formation of the active ester.

  • Coupling : Add the target aniline (5.0 mmol) dropwise. Stir the reaction at room temperature for 12 hours.

  • Validation (In-Process) : TLC (DCM/MeOH 95:5) will show the consumption of the aniline and the appearance of a new, UV-active spot corresponding to the amide.

  • Workup : Quench the reaction by pouring it into 50 mL of saturated aqueous NaHCO3​ . Extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers sequentially with 1M HCl, water, and brine to remove residual DMF and DIPEA.

  • Purification : Dry over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the final SDHI candidate.

Protocol 3: Sandmeyer Reaction for 2-Position Halogenation

Objective : Convert the 2-amino group to a 2-chloro group for downstream Suzuki or Stille cross-coupling. Causality : Traditional Sandmeyer conditions ( NaNO2​ /HCl) often fail or yield complex mixtures with electron-deficient heteroaromatics. Using tert-butyl nitrite (t-BuONO) and Copper(II) chloride ( CuCl2​ ) in anhydrous Acetonitrile provides a cleaner, non-aqueous radical pathway. The t-BuONO must be added dropwise at 0 °C to prevent the accumulation of the highly unstable diazonium intermediate, which can lead to explosive decomposition or unwanted polymerization.

Step-by-Step Procedure :

  • Preparation : Suspend CuCl2​ (6.0 mmol) in 20 mL of anhydrous Acetonitrile under an Argon atmosphere. Add t-BuONO (7.5 mmol) and cool the mixture to 0 °C.

  • Addition : Dissolve Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (5.0 mmol) in 10 mL of Acetonitrile. Add this solution dropwise to the CuCl2​ /t-BuONO mixture over 30 minutes.

  • Reaction : Allow the mixture to warm to room temperature and stir for 3 hours. Gas evolution ( N2​ ) will be observed, validating the decomposition of the diazonium salt into the aryl radical.

  • Workup : Quench with 20 mL of 1M HCl to break up copper complexes. Extract with Ethyl Acetate, wash with brine, dry, and concentrate. Purify via silica gel chromatography to isolate the 2-chloro derivative.

Mechanism of Action: SDHI Fungicides

Compounds derived from this thiazole core primarily function by disrupting the fungal mitochondrial respiratory chain. Specifically, they bind to the ubiquinone-binding site (Q-site) of Complex II (Succinate Dehydrogenase).

SDHIMechanism Succinate Succinate ComplexII Complex II (SDH) Enzyme Core Succinate->ComplexII e- donor Fumarate Fumarate ComplexII->Fumarate oxidation UQ Ubiquinone (Q) ComplexII->UQ e- transfer UQH2 Ubiquinol (QH2) UQ->UQH2 reduction Inhibitor Thiazole-5-carboxamide (Fungicide) Inhibitor->ComplexII Blocks Q-site

Mechanism of Action: SDHI fungicides blocking the ubiquinone binding site in Complex II.

Quantitative Data Presentation

The table below summarizes the physicochemical shifts and typical experimental yields associated with the derivatization of the Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate core during agrochemical development.

Compound / IntermediateMolecular WeightLogP (Est.)Target ApplicationTypical Yield
Methyl 2-amino-4-( CF3​ )thiazole-5-carboxylate 226.18 g/mol 1.53Starting MaterialN/A (Sourced)
2-amino-4-( CF3​ )thiazole-5-carboxylic acid 212.15 g/mol 1.20SDHI Precursor88 - 92%
Methyl 2-chloro-4-( CF3​ )thiazole-5-carboxylate 245.60 g/mol 2.85Cross-Coupling Intermediate65 - 75%
Model SDHI Fungicide (Anilide derivative) ~350-450 g/mol 3.5 - 4.5Complex II (Fungal SDH)70 - 85%

References

  • Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives Journal of Fluorine Chemistry, Volume 125, Issue 9, 2004. URL:[Link]

  • Thiazole - Chemical and Biological Properties Wikipedia, The Free Encyclopedia. URL: [Link]

  • Cyclic protein tyrosine kinase inhibitors (Patent detailing 2-amino-4-trifluoromethylthiazole-5-carboxylate synthesis and derivatization)
  • Preparation method for 2-methyl-4-(trifluoromethyl)
Method

Application Note: Strategic Functionalization of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate via Suzuki-Miyaura Cross-Coupling

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization of C–C bond formation on highly electron-defic...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating protocols, and optimization of C–C bond formation on highly electron-deficient thiazole scaffolds.

Introduction & Mechanistic Rationale

The 2-aminothiazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and adenylate cyclase modulators[1][2]. Within this chemical space, Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate [3] represents a highly valuable, yet synthetically challenging, building block. The presence of the C4-trifluoromethyl and C5-methyl carboxylate groups severely depletes the electron density of the thiazole ring.

Direct deaminative cross-coupling of primary heteroarylamines is an emerging methodology; however, for highly electron-deficient substrates, the industrially preferred and most robust route remains a two-step sequence: an anhydrous Sandmeyer-type bromination followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling.

Causality in Reagent Selection
  • Anhydrous Sandmeyer Bromination: The electron-withdrawing nature of the –CF₃ and –COOMe groups heavily destabilizes the intermediate diazonium salt. Utilizing classical aqueous conditions (NaNO₂/HBr) leads to rapid hydrolysis of the C5-ester and competitive formation of the 2-hydroxythiazole byproduct. By employing anhydrous tert-butyl nitrite (t-BuONO) and Copper(II) bromide (CuBr₂) in acetonitrile, the diazonium species is generated and trapped in situ by the halide, cleanly yielding Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate .

  • Suzuki-Miyaura Cross-Coupling: The highly polarized C2–Br bond undergoes rapid oxidative addition with Pd(0). However, the resulting electron-poor Pd(II) intermediate suffers from sluggish transmetalation, leaving the boronic acid susceptible to competitive protodeboronation. To counteract this, an electron-rich, sterically demanding biarylphosphine ligand (e.g., XPhos) is required to accelerate transmetalation and force reductive elimination[4].

Synthetic Strategy & Workflow Visualization

Workflow cluster_0 Stage 1: C-N to C-Br Conversion cluster_1 Stage 2: C-C Bond Formation A Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate [Amine Substrate] B t-BuONO, CuBr2 Anhydrous MeCN 0 °C → 65 °C A->B C Methyl 2-bromo-4-(trifluoromethyl) thiazole-5-carboxylate [Bromide Intermediate] B->C D Ar-B(OH)2, XPhos Pd G2 K3PO4, THF/H2O 80 °C C->D E Methyl 2-aryl-4-(trifluoromethyl) thiazole-5-carboxylate [Coupled Product] D->E

Biphasic workflow for functionalizing Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Experimental Protocols

Protocol A: Anhydrous Sandmeyer Bromination

Objective: Convert the primary amine to a stable bromide intermediate while preserving the methyl ester.

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, suspend CuBr₂ (1.2 equiv.) in anhydrous acetonitrile (0.2 M relative to substrate). Add t-BuONO (1.5 equiv.) in one portion.

  • Substrate Addition (Causality Checkpoint): Cool the mixture to 0 °C. Dissolve Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equiv.) in a minimal volume of anhydrous acetonitrile and add it dropwise over 30 minutes.

    • Insight: Dropwise addition ensures a low steady-state concentration of the highly unstable diazonium intermediate, preventing bimolecular decomposition pathways and controlling the exothermic release of N₂ gas.

  • Heating: Remove the ice bath and gradually warm the reaction to 65 °C for 2 hours.

  • Quench & Workup: Cool to room temperature. Quench the reaction by adding a 1:1 mixture of saturated aqueous NH₄Cl and 28% aqueous NH₄OH. Extract with Ethyl Acetate (3x).

  • Self-Validation System:

    • Visual: The successful quench is indicated by the aqueous layer turning deep, vibrant blue (formation of the water-soluble [Cu(NH3​)4​]2+ complex), leaving a clear organic layer. Emulsions indicate insufficient ammonia.

    • Analytical: LC-MS must show the disappearance of the amine ( m/z 227 [M+H]+ ) and the appearance of the bromide ( m/z 290/292 [M+H]+ ), displaying the characteristic 1:1 isotopic doublet of bromine.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Couple the electron-deficient 2-bromothiazole with an arylboronic acid.

  • Preparation: To a Schlenk tube, add Methyl 2-bromo-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 equiv.), the desired Arylboronic acid (1.5 equiv.), anhydrous K₃PO₄ (3.0 equiv.), and XPhos Pd G2 precatalyst (5 mol%)[4].

  • Degassing (Causality Checkpoint): Add a degassed mixture of THF/H₂O (4:1 v/v, 0.1 M). Subject the mixture to three freeze-pump-thaw cycles.

    • Insight: Rigorous deoxygenation is mandatory. The electron-rich XPhos ligand is highly susceptible to oxidation into an inactive phosphine oxide, which will immediately arrest the catalytic cycle and result in unreacted starting material.

  • Reaction: Seal the tube and heat at 80 °C for 12–16 hours under vigorous stirring (biphasic system requires high shear to ensure mass transfer).

  • Self-Validation System:

    • Visual: The reaction mixture will transition from a clear yellow/orange to a dark red/brown solution. The precipitation of a fine black solid (Pd black) at the end of the reaction typically indicates the depletion of the halide and the natural termination of the catalytic cycle.

    • Analytical: TLC (Hexanes/EtOAc) will show a new, UV-active spot. LC-MS will confirm the collapse of the 290/292 m/z doublet into a single product mass peak.

Reaction Optimization & Quantitative Data

The selection of the catalyst and base is the primary determinant of yield in this specific coupling. The table below summarizes the optimization data for the coupling of the intermediate bromide with phenylboronic acid, demonstrating the necessity of advanced dialkylbiaryl phosphine ligands[4][5].

Table 1: Catalyst and Condition Optimization for Suzuki-Miyaura Coupling

EntryCatalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd(PPh₃)₄ (10 mol%)Na₂CO₃Toluene / H₂O9045%Slow transmetalation; significant protodeboronation of the boronic acid observed.
2Pd(dppf)Cl₂ (5 mol%)K₂CO₃1,4-Dioxane / H₂O9072%Bidentate ligand stabilizes Pd intermediate, reducing premature Pd black precipitation.
3XPhos Pd G2 (5 mol%) K₃PO₄ THF / H₂O 80 94% Bulky, electron-rich ligand rapidly accelerates transmetalation, outcompeting side reactions.

Note: Yields represent isolated yields after silica gel flash chromatography.

References

  • Jansa, P., et al. "Halogen Dance-Based Synthesis of Phosphonomethoxyethyl (PME) Substituted 2-Aminothiazoles as Potent Inhibitors of Bacterial Adenylate Cyclases." National Institutes of Health (PMC). Available at:[Link]

  • Kärnbratt, J., et al. "Synthesis of Benzothiadiazole Derivatives by Applying C–C Cross-Couplings." The Journal of Organic Chemistry (ACS). Available at:[Link]

Sources

Application

Application Note & Protocols: Advanced Amidation Techniques for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Derivatives

Introduction: The Significance of the 2-Aminothiazole Scaffold The 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are integral to the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate scaffold is a cornerstone in modern medicinal chemistry. Its derivatives are integral to the development of potent kinase inhibitors, anticancer agents, and other therapeutics. The trifluoromethyl group enhances metabolic stability and lipophilicity, making this core highly attractive for drug design[1]. However, the very features that make this scaffold medicinally valuable also present significant synthetic challenges, particularly in the formation of amide bonds at the C2-amino position.

This guide provides a comprehensive overview of robust and field-proven amidation techniques for this challenging substrate. We will delve into the underlying chemical principles, compare different strategic approaches, and provide detailed, step-by-step protocols suitable for researchers in drug discovery and process development.

The Core Challenge: Nucleophilicity of the 2-Amino Group

The primary obstacle in the amidation of this scaffold is the significantly reduced nucleophilicity of the 2-amino group. This is a direct consequence of two powerful electronic effects:

  • Electron-Withdrawing Nature of the Heterocycle: The thiazole ring itself is electron-deficient.

  • Inductive and Resonance Effects: The potent electron-withdrawing trifluoromethyl (-CF3) group at the C4 position and the carboxylate group at C5 further delocalize the lone pair of electrons on the C2-amino nitrogen into the heterocyclic ring system.

This electronic environment makes the amine substantially less reactive than typical aliphatic or even anilinic amines, rendering standard amidation conditions often sluggish and low-yielding[2][3][4][5]. Consequently, successful amidation requires either harsh reaction conditions or the use of highly activated coupling reagents to drive the reaction to completion.

Strategic Pathways to Amide Formation

Two primary strategic pathways can be employed to synthesize the target 2-amido-thiazole derivatives. The choice between them depends on the stability of the coupling partners, desired scale, and atom economy considerations.

G cluster_0 Starting Material cluster_1 Approach 1: Two-Step via Carboxylic Acid cluster_2 Approach 2: Direct Aminolysis Start Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate Saponification Step 1: Saponification (e.g., LiOH, NaOH) Start->Saponification Aminolysis Direct Aminolysis (Catalytic or High Temp.) Start->Aminolysis One-Step Acid 2-Amino-4-(trifluoromethyl) thiazole-5-carboxylic acid Saponification->Acid Hydrolysis Coupling Step 2: Amide Coupling (HATU, EDC, Acyl Halide) Acid->Coupling Activation Product Target Amide Derivative Coupling->Product Aminolysis->Product Amine Primary or Secondary Amine (R1R2NH) Amine->Coupling Amine->Aminolysis

Caption: Strategic workflows for amidation of the thiazole scaffold.

Approach 1 is a robust, two-step method involving the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a standard amide coupling reaction. This is often the most reliable strategy.

Approach 2 is a more direct, one-step conversion of the ester to the amide via aminolysis. While more atom-economical, this method can be challenging and often requires more forceful conditions or specialized catalysts[6][7].

Approach 1: Amidation via the Carboxylic Acid Intermediate

This is the most widely employed and versatile strategy. It decouples the activation of the carboxylate from the challenging amine, allowing for a wider range of coupling conditions.

Protocol: Saponification of the Methyl Ester

Causality: The conversion to a carboxylic acid is essential for activation with common coupling reagents. Lithium hydroxide (LiOH) is often preferred over NaOH or KOH at lower temperatures to minimize potential side reactions with the sensitive thiazole ring.

Materials:

  • Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1M Lithium Hydroxide (LiOH) aqueous solution

  • 1M Hydrochloric Acid (HCl)

  • Deionized Water

  • Brine

Procedure:

  • Dissolve the starting ester (1.0 eq) in a mixture of THF/MeOH/H₂O (e.g., 3:1:1 ratio).

  • Cool the solution to 0 °C in an ice bath.

  • Add 1M LiOH solution (1.5 - 2.0 eq) dropwise over 15 minutes.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until all starting material is consumed (typically 1-4 hours).

  • Once complete, carefully acidify the reaction mixture to pH ~3 with 1M HCl. A white precipitate should form.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • The product, 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid, is often used in the next step without further purification[1][8].

Amide Coupling Methodologies: A Comparative Overview

The choice of coupling reagent is critical for successfully acylating the electron-deficient 2-aminothiazole.

Caption: Mechanisms of common carboxylic acid activation reagents.

Method Key Reagents Typical Conditions Advantages Disadvantages
Uronium Salt HATU, HBTU, HCTU; DIPEA or 2,6-LutidineDMF or CH₂Cl₂, RT, 4-24hHigh reactivity, fast reaction times, low racemization[9][10]. Very effective for unreactive amines[5].High cost, potential for side reactions if excess reagent is used[9].
Carbodiimide EDC, DCC; HOBt, DMAPCH₂Cl₂ or CH₃CN, RT, 12-48hCost-effective, readily available reagents[11]. DMAP can enhance reactivity with difficult substrates[2][12].Slower reaction rates, DCC produces insoluble urea byproduct. Potential for racemization without additives[9].
Acyl Halide SOCl₂, Oxalyl Chloride; Pyridine or Et₃NCH₂Cl₂, 0 °C to RT, 2-12hHighly reactive, drives sluggish reactions to completion[13]. Low-cost reagents[14].Requires an extra activation step, generates corrosive byproducts (HCl), harsh conditions may not be suitable for sensitive substrates[14].
Acyl Fluoride Cyanuric fluoride, TFFH, BTFFH; DIPEAAcetonitrile or Dioxane, 80-120 °C, 12-24hHighly efficient for sterically hindered and electron-deficient amines where other methods fail[3][4][5].Requires higher temperatures, reagents may be less common.
Protocol: HATU-Mediated Amide Coupling (Recommended)

Causality: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a highly efficient coupling reagent that forms a very reactive O-acylisourea intermediate, which is readily attacked even by poorly nucleophilic amines. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid and neutralize the generated acid without competing in the reaction[10].

Materials:

  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq)

  • Desired amine (1.1 - 1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Ar), add the thiazole carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous DMF.

  • Add HATU (1.2 eq) to the solution and stir for 5 minutes.

  • Add DIPEA (3.0 eq) dropwise. The reaction may become warm.

  • Stir the reaction at room temperature for 4-24 hours. Monitor progress by LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) (2x), water (2x), and brine (1x).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by silica gel column chromatography to yield the final amide.

Approach 2: Direct Aminolysis of the Methyl Ester

This approach is more elegant in principle but often requires forcing conditions due to the poor reactivity of both the ester (less electrophilic than an activated acid) and the amine.

Protocol: Trimethylaluminum (AlMe₃)-Mediated Aminolysis

Causality: Trimethylaluminum acts as a Lewis acid, coordinating to the carbonyl oxygen of the ester, thereby increasing its electrophilicity. It also reacts with the amine to form an aluminated amine intermediate, which is a potent nucleophile. This dual activation mechanism facilitates the direct conversion[15]. This method is particularly effective for producing amides from unactivated esters.

Materials:

  • Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq)

  • Desired amine (1.5 eq)

  • Trimethylaluminum (2.0 M solution in toluene or hexanes) (1.5 eq)

  • Anhydrous Toluene or Dichloromethane (DCM)

Procedure:

  • Safety First: Trimethylaluminum is pyrophoric and reacts violently with water. This procedure must be performed by trained personnel in a fume hood under a strictly inert atmosphere.

  • To a flame-dried flask under N₂ or Ar, add the desired amine (1.5 eq) and dissolve in anhydrous toluene.

  • Cool the solution to 0 °C.

  • Slowly add the trimethylaluminum solution (1.5 eq) dropwise. Gas evolution (methane) will be observed. Stir for 30-60 minutes at 0 °C.

  • In a separate flask, dissolve the thiazole ester (1.0 eq) in anhydrous toluene.

  • Slowly add the ester solution to the pre-formed aluminated amine complex at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor by LC-MS until the reaction is complete (typically 6-18 hours).

  • Work-up: Cool the reaction to 0 °C. Very carefully and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This will break up the aluminum complexes.

  • Stir vigorously for 1-2 hours until the layers are clear.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude material via silica gel column chromatography.

Conclusion and Recommendations

The amidation of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate derivatives is a challenging but achievable transformation critical for pharmaceutical synthesis.

  • For maximum reliability and substrate scope , the two-step approach involving saponification followed by HATU-mediated coupling is the recommended pathway. It is robust, high-yielding, and adaptable to a wide variety of amines.

  • For sterically demanding or extremely electron-poor amines where standard methods fail, the acyl fluoride method should be considered, despite requiring higher temperatures[5].

  • The direct aminolysis using AlMe₃ is a powerful, atom-economical alternative but requires stringent handling of pyrophoric reagents. It is best suited for situations where the carboxylic acid intermediate is unstable or difficult to isolate.

Successful synthesis relies on careful selection of the activation strategy based on the specific properties of the amine coupling partner and adherence to anhydrous reaction conditions.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters.
  • A Cross-Coupling Approach to Amide Bond Formation
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • A sustainable metal and base-free direct amidation of esters using water as a green solvent. Royal Society of Chemistry.
  • Can I convert ester to amide in one step? Please suggest some good methods?.
  • Coupling Reagents. Aapptec Peptides.
  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Chem-Impex.
  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
  • Method for the synthesis of amides and related products from esters or ester-like compounds.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
  • Process optimization for acid-amine coupling: a c
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC.
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution.
  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Version: 1.0 Abstract: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. It is designed for resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Flask Icon

Version: 1.0

Abstract: This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the synthesis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. It is designed for researchers, chemists, and drug development professionals to diagnose and resolve common experimental challenges, thereby improving reaction yield and product purity. The core of this synthesis is the Hantzsch thiazole synthesis, a classic and robust method involving the cyclocondensation of a thioamide with an α-halocarbonyl compound.[1][2][3][4] This guide addresses specific issues related to this pathway, particularly those influenced by the presence of the electron-withdrawing trifluoromethyl group.

Section 1: The Core Synthesis Pathway: An Overview

The synthesis of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is most commonly achieved via the Hantzsch thiazole synthesis.[2][5][6] The reaction involves the condensation of an α-haloketone equivalent with a thioamide. In this specific case, the reactants are typically thiourea and a halogenated derivative of methyl 4,4,4-trifluoro-3-oxobutanoate.

General Reaction Scheme:

  • Thioamide: Thiourea

  • α-Halocarbonyl: Methyl 2-halo-4,4,4-trifluoro-3-oxobutanoate (where halo = Cl or Br)

  • Product: Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

The reaction proceeds through a multi-step mechanism involving a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7][8]

General Experimental Workflow

Below is a diagram illustrating the typical laboratory workflow for this synthesis.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification & Analysis P1 Dissolve α-haloketone in suitable solvent (e.g., Ethanol) R1 Combine reagent solutions in reaction vessel P1->R1 P2 Dissolve Thiourea in the same solvent P2->R1 R2 Heat mixture with stirring (e.g., 60-80 °C) R1->R2 R3 Monitor progress by TLC/LC-MS R2->R3 W1 Cool reaction mixture to room temperature R3->W1 W2 Neutralize with base (e.g., aq. NaHCO₃) to precipitate W1->W2 W3 Filter the crude solid W2->W3 W4 Wash solid with cold solvent W3->W4 PU1 Recrystallization or Column Chromatography W4->PU1 PU2 Dry the pure product PU1->PU2 PU3 Characterize: NMR, MS, MP PU2->PU3 G cluster_inputs Controllable Parameters cluster_outputs Reaction Outcomes Temp Temperature Yield Yield Temp->Yield Affects rate Side_Products Side Products Temp->Side_Products High temp increases Time Reaction Time Time->Yield Too short = incomplete Too long = degradation Solvent Solvent Choice Solvent->Yield Affects solubility & reaction rate Purity Reagent Purity Purity_Out Purity Purity->Purity_Out Direct correlation Purity->Side_Products Impurities cause Side_Products->Yield Decreases Side_Products->Purity_Out Decreases

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Optimization

Overcoming low reactivity of the amino group in Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Welcome to the technical support guide for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile but challenging building block. The inherent low reactivity of the 2-amino group, a consequence of the powerful electron-withdrawing substituents on the thiazole core, frequently poses significant synthetic hurdles. This guide provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you successfully navigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Understanding the Core Problem

Question: Why is the 2-amino group on my Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate so unreactive?

Answer: The diminished reactivity of the exocyclic amino group is a direct result of the electronic properties of the substituted thiazole ring. Several factors cumulatively decrease the nucleophilicity of the nitrogen's lone pair:

  • Inductive Effects: The trifluoromethyl (-CF₃) group at the C4 position and the methyl carboxylate (-CO₂Me) group at the C5 position are potent electron-withdrawing groups.[1] They pull electron density away from the thiazole ring through the sigma bond framework.

  • Resonance and Aromaticity: The thiazole ring itself is an electron-poor aromatic system.[2] The lone pair on the exocyclic amino group is delocalized into the aromatic π-system, which stabilizes the lone pair and makes it less available for donation to an electrophile.[3][4] This effect is common in aromatic amines, where basicity is significantly reduced compared to aliphatic amines.[1]

  • Hybridization: The nitrogen atom of the amino group is sp² hybridized, which has more s-character than an sp³ hybridized nitrogen in an aliphatic amine.[1] Greater s-character means the lone pair is held more tightly to the nucleus, further decreasing its basicity and nucleophilicity.[1][4]

These combined effects significantly lower the electron density on the amino nitrogen, rendering it a weak nucleophile and base.

Caption: Electron-withdrawing effects deactivating the 2-amino group.

Section 2: Troubleshooting Common Synthetic Transformations

Question: I am struggling with a standard N-acylation using an acyl chloride and triethylamine. The reaction is either not proceeding or giving very low yields. What can I do?

Answer: This is a very common issue. The combination of a weakly nucleophilic amine and a standard, non-nucleophilic base like triethylamine is often insufficient. You need to enhance the reactivity of one or both components.

Troubleshooting Steps & Solutions:

  • Switch to a More Effective Base/Solvent System: Pyridine is frequently used as both a solvent and a base for the acylation of 2-aminothiazoles.[5][6] It can act as a nucleophilic catalyst by forming a highly reactive N-acylpyridinium intermediate with the acyl chloride, which is then more readily attacked by the weakly nucleophilic amino group.

  • Increase Reaction Temperature: Given the low reactivity, heating the reaction is often necessary. Refluxing in a suitable solvent like dry acetone or pyridine can significantly improve yields.[7]

  • Activate the Carboxylic Acid (If applicable): If you are starting from a carboxylic acid instead of an acyl chloride, standard peptide coupling reagents may be required. However, a more robust approach is to first convert the carboxylic acid to a highly reactive acyl chloride.

    • Protocol: Treat the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent like dichloromethane (DCM), often with a catalytic amount of DMF.[8] After removing the excess reagent under reduced pressure, the freshly prepared acyl chloride can be used immediately in the next step.[8]

  • Consider Advanced Catalysis: For particularly stubborn acylations, especially with sterically hindered aroyl chlorides, specialized catalysts can be employed. Isothiourea-based organocatalysts have been shown to be effective in activating acyl chlorides for the N-acylation of challenging substrates.[9]

Recommended Protocol: See Protocol 1: Enhanced N-Acylation using Pyridine .

Question: How can I perform an N-sulfonylation on this substrate?

Answer: N-sulfonylation faces the same reactivity challenges as N-acylation. Standard Schotten-Baumann conditions may be sluggish. A proven method involves using an aqueous system with a mild base and elevated temperatures.

Solution: Reacting the aminothiazole with the desired sulfonyl chloride (e.g., benzenesulfonyl chloride) in water with sodium acetate as the base at 80-85°C has been shown to be effective.[7] The heat is crucial for driving the reaction to completion.

Recommended Protocol: See Protocol 2: N-Sulfonylation in an Aqueous System .

Question: I need to N-arylate my aminothiazole. Are there any reliable methods?

Answer: Direct N-arylation via nucleophilic aromatic substitution is generally not feasible unless the aryl halide is extremely activated (e.g., dinitro-substituted).[10] The most powerful and reliable method for this transformation is a palladium-catalyzed cross-coupling reaction.

Solution: The Buchwald-Hartwig amination is the gold standard for forming C-N bonds and is applicable to the N-arylation of 2-aminothiazoles with aryl halides or triflates.[11] This method requires a palladium catalyst, a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., Cs₂CO₃, NaOtBu).

Recommended Protocol: See Protocol 3: Buchwald-Hartwig N-Arylation .

Question: What is the best way to achieve N-alkylation without side reactions at the ring nitrogen?

Answer: Direct alkylation with alkyl halides can be problematic, often requiring harsh conditions and risking competing reaction at the thiazole ring nitrogen.[12] A cleaner and more versatile two-step method is highly recommended.

Solution: Reductive amination offers excellent control and is broadly applicable. This method first involves the formation of an imine intermediate by reacting the aminothiazole with an aldehyde or ketone. This intermediate is then reduced in situ with a mild reducing agent to yield the N-alkylated product.

Key Advantages:

  • High selectivity for the exocyclic amino group.

  • Avoids over-alkylation.

  • Uses readily available aldehydes/ketones.

Recommended Protocol: See Protocol 4: N-Alkylation via Reductive Amination .

Experimental Protocols

Protocol 1: Enhanced N-Acylation using Pyridine

This protocol describes the acylation of a 2-aminothiazole using an acyl chloride in pyridine.[13]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in anhydrous pyridine.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Acyl Chloride: Add the desired acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress by Thin-Layer Chromatography (TLC). If the reaction is sluggish, gently heat the mixture (e.g., to 50-60°C).

  • Work-up: Upon completion, carefully pour the reaction mixture into ice-cold water or a cold, dilute HCl solution to neutralize the pyridine.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

G cluster_workflow Workflow: N-Acylation Protocol A Dissolve Aminothiazole in Anhydrous Pyridine B Cool to 0°C A->B C Add Acyl Chloride (1.1 eq) Dropwise B->C D Warm to RT, Stir 12-24h (Monitor by TLC) C->D E Quench in Ice-Water/HCl D->E F Extract with Organic Solvent E->F G Dry, Concentrate & Purify F->G

Caption: Experimental workflow for the N-acylation of 2-aminothiazole.

Protocol 2: N-Sulfonylation in an Aqueous System

This protocol is adapted for sulfonamides of 2-aminothiazoles.[7]

  • Reaction Setup: In a round-bottom flask, suspend Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) and sodium acetate (2.0 eq) in water.

  • Addition of Sulfonyl Chloride: Add the sulfonyl chloride (1.1 eq) to the suspension.

  • Reaction: Heat the reaction mixture to 80-85°C and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution.

  • Isolation: Filter the solid product, wash thoroughly with cold water to remove any salts, and dry under vacuum.

  • Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 3: Buchwald-Hartwig N-Arylation

This is a general protocol for the palladium-catalyzed N-arylation of 2-aminothiazoles.[11]

  • Reaction Setup: To a dried Schlenk tube or microwave vial, add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Add Reagents: Add the Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) and the aryl halide (1.2 eq).

  • Inert Atmosphere: Evacuate the tube and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Solvent Addition: Add a degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Heat the reaction mixture to the required temperature (typically 80-110°C) and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite® to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Protocol 4: N-Alkylation via Reductive Amination

This protocol outlines a two-step, one-pot procedure for N-alkylation.[11]

  • Imine Formation: In a round-bottom flask, dissolve Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) and the desired aldehyde (1.1 eq) in a suitable solvent (e.g., THF, MeOH, or 1,2-dichloroethane). Stir at room temperature for 1-4 hours to allow for the formation of the imine intermediate. A Dean-Stark trap can be used to remove water if necessary.

  • Reduction: Cool the mixture to 0°C. Add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction & Purification: Extract the product with an organic solvent, dry the combined organic layers over Na₂SO₄, concentrate, and purify by column chromatography.

Data Summary Table: Comparative Overview of Derivatization Strategies

Derivatization TypeReagents & ConditionsTypical YieldReferenceNotes
N-Acylation Acyl chloride, Pyridine, RT to 60°CModerate to High[5][13]Pyridine acts as both base and catalyst. Heat may be required.
N-Sulfonylation Sulfonyl chloride, NaOAc, Water, 80-85°CGood (69-80%)[7]Effective for various sulfonyl chlorides. Product often precipitates.
N-Arylation Aryl halide, Pd catalyst, Ligand, Base, Toluene, 80-110°CGood to Excellent[11]Buchwald-Hartwig amination. Requires careful setup under inert gas.
N-Alkylation Aldehyde, then NaBH₄ or STAB, THF or DCE, 0°C to RTGood to Excellent[11]Reductive amination. Highly selective and avoids over-alkylation.
N-Alkylation Alkyl halide, K₂CO₃, DMF, Microwave irradiationVariable[11]Microwave can accelerate sluggish reactions but may require optimization.

References

  • Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles. Available at: [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Journal of the Chemical Society C: Organic (RSC Publishing). The reactions of 2-aminothiazoles and 2-aminobenzothiazoles with propiolic acid and its esters. Available at: [Link]

  • YouTube. (2014, January 16). Chemistry Vignettes: Amide synthesis under acidic conditions. Available at: [Link]

  • Chemistry LibreTexts. (2024, March 23). 24.S: Amines and Heterocycles (Summary). Available at: [Link]

  • Wikipedia. 2-Aminothiazole. Available at: [Link]

  • OpenStax adaptation. 24.9 Heterocyclic Amines – Organic Chemistry: A Tenth Edition. Available at: [Link]

  • PubMed. (2020, October 1). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Available at: [Link]

  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • PMC. Transition metal-free catalytic reduction of primary amides using an abnormal NHC based potassium complex: integrating nucleophilicity with Lewis acidic activation. Available at: [Link]

  • PMC. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available at: [Link]

  • Master Organic Chemistry. (2017, April 26). 5 Key Basicity Trends of Amines. Available at: [Link]

  • ACS Publications. (2024, April 5). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Available at: [Link]

  • ACS Publications. (2015, September 15). Selective Access to 4-Substituted 2-Aminothiazoles and 4-Substituted 5-Thiocyano-2-aminothiazoles from Vinyl Azides and Potassium Thiocyanate Switched by Palladium and Iron Catalysts. Available at: [Link]

  • Hindawi. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Available at: [Link]

  • Boyer Research. Heterocyclic Chemistry. Available at: [Link]

  • Taylor & Francis. (2010, December 8). Eco-friendly synthesis of 2-aminothiazoles using Nafion-H as a recyclable catalyst in PEG–water solvent system. Available at: [Link]

Sources

Troubleshooting

Best purification and recrystallization techniques for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Welcome to the Technical Support Center for Heterocyclic Intermediates. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isola...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Intermediates. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with isolating and purifying Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 445-21-6).

This compound is a highly valuable building block in drug discovery, typically synthesized via the Hantzsch thiazole synthesis [1]. However, its unique combination of functional groups creates competing electronic effects that routinely cause standard purification workflows to fail. This guide will explain the causality behind these failures and provide field-proven, self-validating protocols to ensure high-yield, high-purity isolation.

Physicochemical Profiling

To purify a molecule effectively, you must first understand its electronic and steric environment. The table below summarizes the quantitative data that dictates our purification strategy.

PropertyValueImpact on Purification Strategy
Molecular Formula C₆H₅F₃N₂O₂SContains both highly lipophilic (CF₃) and polar (NH₂, ester) domains, requiring binary solvent systems.
Molecular Weight 226.18 g/mol Standard small molecule handling; easily detectable via LCMS (M+H = 227.2).
LogP (Computed) 1.53Moderate lipophilicity [2]; partitions favorably into organic solvents like ethyl acetate.
pKa (Conjugate Acid) < 2.0 (Estimated)The CF₃ and ester groups inductively withdraw electron density from the thiazole ring, rendering the amine an extremely weak base[3].
H-Bond Donors/Acceptors 1 / 5High solubility in protic solvents (e.g., methanol, ethanol); prone to co-elution with polar impurities if H-bonding is not disrupted.

Troubleshooting FAQs: The "Why" and "How"

Q1: I attempted an acid-base extraction using 1M HCl to isolate the amine from neutral impurities, but my product remained in the organic layer. Why did this fail? A1: This is a classic failure of applying standard aliphatic amine logic to an electron-deficient heteroaromatic system. While a standard 2-aminothiazole has a pKa of approximately 5.36 [4], the introduction of the strongly electron-withdrawing trifluoromethyl (-CF₃) group at the 4-position and the methyl ester at the 5-position drastically reduces the basicity of the 2-amino group [3]. The pKa of your compound's conjugate acid is likely below 2.0. Therefore, 1M HCl (pH ~0) is insufficiently acidic to fully protonate the amine and drive it into the aqueous phase. Solution: Abandon acid-base extraction for this specific chemotype. Rely on crystallization or chromatography instead.

Q2: During recrystallization in pure ethanol, my yield was extremely low (<20%). What went wrong? A2: Your product has 5 hydrogen-bond acceptors and 1 hydrogen-bond donor. Ethanol is a protic solvent that forms a strong hydrogen-bonding network with the thiazole nitrogen, the amine, and the ester carbonyl. This makes the compound highly soluble in ethanol, even at room temperature, preventing efficient crystal nucleation. Solution: You must use an anti-solvent approach. Dissolve the compound in a minimal amount of a moderately polar solvent (like Ethyl Acetate) and induce crystallization using a non-polar anti-solvent (like Heptane) to force the lipophilic CF₃ group out of solution.

Q3: My product is co-eluting with unreacted thiourea during silica gel chromatography. How can I separate them? A3: Thiourea is highly polar and strongly retains on silica, but it can streak into your product fractions if the column is overloaded or if highly polar eluents (like MeOH/DCM) are used. Solution: Leverage the drastic difference in aqueous solubility. Thiourea is highly water-soluble, while your fluorinated product (LogP 1.53) is not. Perform a rigorous aqueous wash (3x with distilled water or brine) of your crude organic extract before loading it onto the column.

Q4: I heated the crude mixture in a basic aqueous solution (1M NaOH) to hydrolyze and remove unreacted starting materials, but my product degraded. What happened? A4: You induced base-catalyzed ester hydrolysis (saponification). The methyl ester at the 5-position is highly activated. The electron-withdrawing nature of the adjacent thiazole ring and the CF₃ group makes the ester carbonyl carbon highly electrophilic and exceptionally susceptible to nucleophilic attack by hydroxide ions. Solution: Never expose this compound to strong aqueous bases or acids, especially under heat. Maintain a pH range of 4 to 8 during all aqueous workups.

Logical Workflows & Property Relationships

PurificationWorkflow Start Crude Reaction Mixture (Hantzsch Synthesis) Wash Aqueous Wash (Remove Thiourea) Start->Wash Check Purity Check (TLC/LCMS) Wash->Check Recryst Recrystallization (EtOAc/Heptane) Check->Recryst >85% Pure Chroma Flash Chromatography (Silica Gel) Check->Chroma <85% Pure Pure Pure Product Recryst->Pure Chroma->Pure

Caption: Decision matrix workflow for the purification of the fluorinated aminothiazole.

PropertyInfluence CF3 Trifluoromethyl Group (Strongly Electron-Withdrawing) Effect1 Drastically Reduced Basicity (pKa < 2) CF3->Effect1 Effect2 High Susceptibility to Base-Catalyzed Hydrolysis CF3->Effect2 Ester Methyl Ester Group (Electrophilic Carbonyl) Ester->Effect2 Amine 2-Amino Group (Conjugated) Amine->Effect1 Result1 Standard Acid/Base Extraction Fails Effect1->Result1 Result2 Avoid Strong Bases During Workup Effect2->Result2

Caption: Logical relationship between functional groups and purification constraints.

Standard Operating Procedures (SOPs)

SOP 1: Optimized Two-Solvent Recrystallization (EtOAc/Heptane)

Use this protocol if the crude purity is >85% (determined by LCMS/NMR).

Mechanism of Action: Ethyl acetate (EtOAc) acts as the "good solvent," dissolving the polar domains of the molecule. Heptane acts as the "anti-solvent," interacting poorly with the polar domains and forcing the lipophilic CF₃-bearing molecules to self-assemble into a crystal lattice.

  • Dissolution: Transfer the crude solid to a round-bottom flask. Add EtOAc dropwise while heating the mixture to 60°C in a water bath. Add just enough EtOAc to achieve complete dissolution.

    • Self-Validation: The solution should be completely transparent. If particulate matter remains, perform a hot filtration to remove insoluble inorganic salts or polymeric byproducts.

  • Anti-Solvent Addition: Remove the flask from the heat source. While the solution is still warm, begin adding Heptane dropwise with gentle swirling.

  • Cloud Point: Continue adding Heptane until the solution reaches the "cloud point"—a persistent, faint milky turbidity that does not disappear upon swirling.

    • Self-Validation: This turbidity confirms that the solution is supersaturated and crystal nucleation is imminent.

  • Annealing: Allow the flask to cool completely undisturbed to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for an additional 1 hour to maximize yield.

  • Isolation: Vacuum filter the resulting off-white to pale-yellow crystals using a Büchner funnel. Wash the filter cake with ice-cold Heptane (not EtOAc) to remove residual mother liquor without dissolving the product.

SOP 2: Flash Chromatography Protocol

Use this protocol if the crude purity is <85% or if significant lipophilic impurities (e.g., unreacted α-haloesters) are present.

  • Pre-treatment (Critical): Dissolve the crude mixture in EtOAc and wash 3x with an equal volume of distilled water to remove unreacted thiourea [1]. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Column Preparation: Pack a silica gel column using Hexanes.

  • Dry Loading: Because the compound has low solubility in pure Hexanes, dissolve the crude mixture in a minimal amount of Dichloromethane (DCM), add a small amount of silica gel, and evaporate the DCM to create a dry-load powder. Load this evenly onto the top of the column.

  • Elution Gradient:

    • Begin with 100% Hexanes to flush out highly lipophilic impurities (e.g., unreacted methyl 2-chloro-4,4,4-trifluoroacetoacetate).

    • Gradually increase polarity to 20% EtOAc in Hexanes.

    • The product will typically elute between 15% and 25% EtOAc.

    • Self-Validation: Monitor fractions via TLC (UV active at 254 nm). The product spot will appear dark purple under UV light. Due to the electron-deficient nature of the amine, it will not stain strongly with Ninhydrin, but will stain efficiently with Potassium Permanganate (KMnO₄) or Iodine.

References

  • ChemScene. "Methyl 2-amino-4-(trifluoromethyl)
  • BenchChem.
  • Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). "Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles."
  • Chem Help Asap. "Hantzsch Thiazole Synthesis."
Optimization

Technical Support Center: Troubleshooting Thermal Degradation of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic building blocks like Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate re...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly functionalized heterocyclic building blocks like Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate requires precise control over reaction conditions. Despite the general robustness of the thiazole core, subjecting this specific compound to prolonged reflux often induces unexpected thermal degradation.

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the chemical causality behind these degradation pathways and provide self-validating protocols to ensure the structural integrity of your compound during high-temperature workflows.

Frequently Asked Questions (FAQs)

Q1: Why does my compound degrade during standard reflux conditions when thiazoles are generally thermally stable? A1: Degradation of this compound is rarely a simple thermal breakdown of the ring itself. Instead, it is driven by a "push-pull" electronic system created by its specific functional groups:

  • Ester Hydrolysis and Decarboxylation: The C5 methyl ester is highly electrophilic due to the electron-withdrawing nature of the adjacent -CF₃ group and the thiazole ring. If even trace amounts of water are present at elevated temperatures, the ester rapidly hydrolyzes to a thiazole-5-carboxylic acid[3]. Once hydrolyzed, the proximity of the electron sinks facilitates rapid thermal decarboxylation.

  • CF₃ Defluorination: The C–F bond is one of the strongest in organic chemistry (485.3 kJ/mol), which typically confers high metabolic and thermal stability [1]. However, this stability is context-dependent. Under basic reflux conditions, the strongly electron-withdrawing CF₃ group activates the C4 position, making it susceptible to nucleophilic attack or base-mediated defluorination [2].

  • Amine Oxidation: The free C2-amine is electron-donating. At reflux temperatures in the presence of dissolved oxygen, it can undergo oxidative dimerization.

Q2: How can I analytically differentiate between these degradation pathways? A2: A self-validating analytical approach combining LC-MS and multinuclear NMR is required to pinpoint the exact failure mode:

  • Ester Hydrolysis: LC-MS will show a mass shift of -14 Da (loss of CH₂) corresponding to the carboxylic acid. If decarboxylation has subsequently occurred, a mass shift of -58 Da (loss of COOCH₃ + H) is observed.

  • CF₃ Degradation: ¹⁹F NMR is your definitive diagnostic tool. The intact CF₃ group appears as a sharp singlet (typically around -60 to -65 ppm). Degradation results in the disappearance of this signal or the appearance of new fluorinated species. Additionally, ¹³C NMR will show the loss of the characteristic CF₃ quartet (¹JCF ≈ 312 Hz) [2].

Q3: What are the best practices for solvent and reagent selection to prevent this? A3: Lowering the thermal load is critical. If your reaction requires reflux, switch from high-boiling solvents (e.g., DMF, Toluene) to lower-boiling alternatives (e.g., THF, EtOAc, or DCM) if the activation energy of your desired reaction allows. Furthermore, strictly anhydrous solvents must be used to prevent ester hydrolysis, and non-nucleophilic bases (like DIPEA) should replace aqueous or hydroxide bases to protect the CF₃ group [3].

Quantitative Diagnostic Markers

To facilitate rapid troubleshooting in the lab, utilize the following table to match your analytical data with the corresponding degradation pathway.

Table 1: Quantitative Analytical Markers for Thiazole Degradation Pathways

Degradation PathwayPrimary CatalystLC-MS Marker (Δm/z)NMR MarkerMitigation Strategy
Ester Hydrolysis Trace H₂O + Heat-14 Da (Loss of CH₂)Disappearance of -OCH₃ singlet (~3.8 ppm) in ¹H NMRRigorous anhydrous conditions
Decarboxylation Heat (Post-hydrolysis)-58 Da (Loss of COOCH₃ + H)Loss of C5 signal in ¹³C NMRLimit thermal load; avoid acids
CF₃ Defluorination Strong Base + HeatVariable (Loss of F)Loss of -CF₃ singlet (-60 to -65 ppm) in ¹⁹F NMRUse non-nucleophilic bases
Amine Oxidation O₂ + Heat+ Mass (Dimerization)Broadening of -NH₂ peak in ¹H NMRDegas solvents; Argon atmosphere

Diagnostic Workflow Visualization

ThermalDegradation A Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate B Trace Water / Heat A->B C Strong Base / Heat A->C D Oxygen / Heat A->D E Ester Hydrolysis & Decarboxylation B->E F CF3 Defluorination C->F G Amine Oxidation (Dimerization) D->G H LC-MS: -14 Da or -58 Da E->H I 19F NMR: Signal Loss F->I J LC-MS: Mass Doubling G->J

Diagnostic workflow for identifying thermal degradation pathways of the thiazole derivative.

Experimental Protocol: Anhydrous, Low-Thermal-Stress Reflux

Objective: Execute high-temperature transformations on Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate while completely suppressing hydrolysis, decarboxylation, and defluorination.

Step 1: Glassware and Reagent Preparation

  • Flame-dry all reaction flasks and condensers under high vacuum (0.1 Torr). Backfill with high-purity Argon (repeat 3x).

  • Causality: Eliminates surface-bound moisture that initiates C5-ester hydrolysis.

Step 2: Solvent Degassing

  • Utilize strictly anhydrous, inhibitor-free solvents (e.g., THF or 1,4-Dioxane). Degas via three consecutive freeze-pump-thaw cycles.

  • Causality: Removes dissolved oxygen, effectively preventing C2-amine oxidative dimerization at reflux temperatures.

Step 3: Reaction Assembly

  • Dissolve Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in the degassed solvent under Argon.

  • If basic conditions are required, employ sterically hindered, non-nucleophilic bases (e.g., N,N-Diisopropylethylamine or 2,6-Lutidine) rather than aqueous or hydroxide bases.

  • Causality: Prevents base-mediated defluorination of the C4-CF₃ group and avoids nucleophilic attack on the highly electrophilic ester carbonyl.

Step 4: Controlled Heating & Validation

  • Apply heat using a precisely controlled aluminum heating block. Maintain the temperature exactly at the solvent's boiling point. Do not use oil baths, which can cause localized superheating on the flask walls.

  • Validation Check: Withdraw a 10 µL aliquot every 2 hours, dilute in LC-MS grade MeCN, and monitor for the -14 Da hydrolysis marker. If detected, halt heating immediately.

Step 5: Quenching and Workup

  • Cool the reaction mixture to 0 °C before quenching. Quench using a pH 7.0 phosphate buffer.

  • Causality: The thiazole ring is highly sensitive to pH extremes during aqueous workup, which can trigger rapid hydrolysis of any remaining ester. Neutral quenching preserves the ester integrity for downstream purification.

References

  • Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL: [Link]

  • Title: Some Issues and Their Solutions in the Process Development of Ethyl 2-(4-Aminophenoxy)thiazole-5-carboxylate Source: ACS Publications URL: [Link]

Troubleshooting

Safely scaling up the production of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate for industrial research

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the production of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the production of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate—a critical fluorinated building block recognized for its unique reactivity and application in synthesizing biologically active antimicrobial and antifungal molecules (1)[1].

Process Overview & Mechanism

The industrial synthesis relies on a modified Hantzsch Thiazole Synthesis. The process involves the electrophilic alpha-halogenation of methyl 4,4,4-trifluoroacetoacetate, followed by a cyclocondensation with thiourea to form the thiazole ring (2)[2]. Similar protocols utilizing sulfuryl chloride ( SO2​Cl2​ ) for the chlorination of trifluoroacetoacetates have been validated for high-yield scale-up (3)[3].

G A Methyl 4,4,4-trifluoroacetoacetate B Halogenation (SO2Cl2, 0-5°C) A->B C Methyl 2-chloro-4,4,4-trifluoroacetoacetate B->C Off-gassing (SO2, HCl) D Hantzsch Cyclization (Thiourea, Abs. EtOH, 75°C) C->D E Crude Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate D->E Exothermic Ring Closure F Biphasic Wash & Crystallization (Toluene/Heptane) E->F G Pure Product (>98% HPLC) F->G Impurity Removal

Hantzsch synthesis workflow for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Troubleshooting & FAQs

Q1: During the halogenation step with sulfuryl chloride ( SO2​Cl2​ ), we observe severe pressure spikes and inconsistent conversion. How do we control this?

  • Causality: The halogenation of the beta-ketoester with SO2​Cl2​ releases equimolar amounts of SO2​ and HCl gases. At scale, inadequate venting or rapid reagent addition leads to delayed off-gassing and dangerous pressure accumulation.

  • Solution: Implement a controlled, dropwise addition of SO2​Cl2​ at 0–5°C over 2–4 hours. Use a continuous nitrogen sweep to assist gas removal into a caustic scrubber.

  • Self-Validating Check: Monitor the reaction via GC/MS. The disappearance of the starting material must track linearly with the addition rate. If starting material accumulates, pause the addition immediately—this indicates a stalled reaction that could trigger a thermal runaway once initiated.

Q2: Our cyclization step with thiourea yields significant amounts of the hydrolyzed byproduct (2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid). How can we preserve the methyl ester?

  • Causality: The Hantzsch cyclization generates HCl as a byproduct. At elevated temperatures (70–80°C) in the presence of adventitious water, this acidic environment catalyzes the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Solution: Strictly use anhydrous solvents (e.g., absolute ethanol). Ensure the alpha-halo intermediate is thoroughly concentrated under vacuum to remove residual dissolved HCl before the addition of thiourea.

  • Self-Validating Check: Perform a Karl Fischer titration of the solvent mixture before initiating the cyclization. The moisture content must read <0.1% to safely proceed without risking ester hydrolysis.

Q3: The final product is heavily contaminated with unreacted thiourea and colored impurities. What is the most scalable purification method?

  • Causality: Thiourea is highly polar and often co-precipitates if the reaction mixture is simply crashed out in water. Colored impurities arise from the thermal degradation of the alpha-haloketone.

  • Solution: Perform a solvent swap to a biphasic system (e.g., Ethyl Acetate/Water) to partition the unreacted thiourea into the aqueous layer. Crystallize the organic layer from Toluene/Heptane. The trifluoromethyl group enhances the product's solubility in organic solvents compared to non-fluorinated analogs, allowing for highly selective crystallization.

Standard Operating Protocol (SOP): 1-kg Scale-Up Workflow

Phase 1: Alpha-Halogenation

  • Charge a 10 L jacketed glass-lined reactor with Methyl 4,4,4-trifluoroacetoacetate (1.0 eq) and anhydrous dichloromethane (DCM) (3 L).

  • Cool the mixture to 0°C under a continuous nitrogen atmosphere.

  • Add Sulfuryl Chloride ( SO2​Cl2​ , 1.05 eq) dropwise over 3 hours, strictly maintaining the internal temperature <5 °C. Route the exhaust through a 20% NaOH scrubber.

  • Stir for 2 hours at room temperature. Verify completion by HPLC (>98% conversion).

  • Concentrate under reduced pressure (down to 50 mbar) to remove DCM and residual dissolved gases, yielding crude Methyl 2-chloro-4,4,4-trifluoroacetoacetate.

Phase 2: Hantzsch Cyclization 6. Dissolve the crude intermediate in absolute ethanol (4 L). 7. Add Thiourea (1.1 eq) in portions at 20°C. 8. Heat the reaction mixture to 75°C (reflux) for 4–6 hours. Caution: The initial ring closure and dehydration steps are highly exothermic. 9. Cool to room temperature. Concentrate the mixture under vacuum to approximately 1.5 L. 10. Quench into ice-cold water (5 L) containing saturated NaHCO3​ to neutralize the HCl salt of the product. 11. Filter the precipitated crude solid, wash with cold water (2 x 1 L) to remove excess thiourea.

Phase 3: Purification 12. Dissolve the crude solid in hot toluene (2 L) at 80°C. 13. Add heptane (1 L) slowly while cooling the mixture to 5°C at a rate of 10°C/hour to induce crystallization. 14. Filter and dry under vacuum at 45°C to afford pure Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Quantitative Data: Reaction Conditions & Yield Comparison

The table below summarizes the causality between reagent/solvent selection and the resulting process efficiency during the 1-kg scale-up optimization.

Halogenating AgentSolvent (Cyclization)Reaction Temp (°C)Ester Hydrolysis (%)Isolated Yield (%)Purity (HPLC)
Br2​ Ethanol (95%)8012.56894.0%
Br2​ Abs. Ethanol803.27596.5%
SO2​Cl2​ Methanol651.57997.2%
SO2​Cl2​ Abs. Ethanol 75 < 1.0 82 > 98.5%

References

  • Title: Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid (Patent CN104672168A)
  • Title: A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib Source: Semantic Scholar URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide for Medicinal Chemists: Methyl vs. Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Derivatives

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold In the landscape of modern drug discovery, the 2-aminothiazole framework stands out as a "privileged scaffold." Its structural rigidity, capacity for hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 2-Aminothiazole Scaffold

In the landscape of modern drug discovery, the 2-aminothiazole framework stands out as a "privileged scaffold." Its structural rigidity, capacity for hydrogen bonding, and diverse substitution points have made it a cornerstone in the development of numerous therapeutic agents.[1][2] Clinically approved drugs like the kinase inhibitor Dasatinib underscore the scaffold's value.[1] The introduction of a trifluoromethyl (CF3) group at the 4-position further enhances its desirability. The CF3 group is a powerful bioisostere for a methyl group but offers unique properties; its strong electron-withdrawing nature can modulate pKa and its presence often increases metabolic stability and lipophilicity, which can improve cell permeability and binding affinity.[3][4]

This guide focuses on two closely related starting points for synthesis campaigns: Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate and its corresponding Ethyl ester derivative . The seemingly minor difference between a methyl and an ethyl ester group can have profound consequences on a compound's physicochemical properties, metabolic stability, and ultimately, its viability as a drug candidate. For researchers and drug development professionals, making an informed choice between these two building blocks at the outset can save considerable time and resources. This document provides an objective, data-driven comparison to guide this critical decision-making process.

Synthesis & Chemical Reactivity: A Tale of Two Alcohols

The primary route to these scaffolds is the well-established Hantzsch thiazole synthesis. This reaction involves the condensation of a thiourea with an α-haloketone or a related species. For the title compounds, the synthesis typically proceeds by reacting thiourea with an appropriate trifluoromethyl-substituted β-ketoester.

G reactant_node reactant_node product_node product_node intermediate_node intermediate_node Thiourea Thiourea Intermediate Cyclization Intermediate Thiourea->Intermediate Hantzsch Condensation Ketoester Ethyl 2-chloro-4,4,4-trifluoroacetoacetate (or methyl equivalent) Ketoester->Intermediate Product Methyl or Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Intermediate->Product Dehydration Byproducts H₂O + HCl Intermediate->Byproducts

Caption: Generalized Hantzsch synthesis for 2-aminothiazole carboxylates.

While the core reaction is the same, the choice of alcohol (methanol vs. ethanol) in the preceding esterification step or as a solvent can influence reaction kinetics and purification. Methyl esters, for instance, sometimes exhibit a higher tendency to crystallize compared to their ethyl ester counterparts, which may be advantageous for purification.[5]

A more critical difference lies in their reactivity, particularly towards hydrolysis. The ester moiety is often a placeholder or a prodrug element, intended to be hydrolyzed in vivo or serving as a synthetic handle for creating amide libraries.

  • Methyl Esters: The methyl group is smaller and less sterically hindering, making the carbonyl carbon more accessible to nucleophiles, including water and metabolic enzymes (esterases). Consequently, methyl esters are generally more labile and hydrolyze more rapidly than ethyl esters.

  • Ethyl Esters: The additional methylene unit in the ethyl group provides slightly more steric bulk and increased electron-donating inductive effect, which marginally reduces the electrophilicity of the carbonyl carbon. This typically results in greater stability against chemical and enzymatic hydrolysis.[6][7]

Comparative Physicochemical Properties

The choice of ester directly impacts key molecular properties that govern a compound's behavior in biological systems. The following table summarizes experimental and predicted data for both derivatives.

PropertyMethyl 2-amino-4-(trifluoromethyl)-thiazole-5-carboxylateEthyl 2-amino-4-(trifluoromethyl)-thiazole-5-carboxylateImplication in Medicinal Chemistry
Molecular Formula C₆H₅F₃N₂O₂S[8]C₇H₇F₃N₂O₂S[9]The addition of a -CH₂- group impacts several other properties.
Molecular Weight 226.18 g/mol [8]240.20 g/mol [9][10]Affects ligand efficiency calculations and diffusion rates.
LogP (Octanol-Water) 1.53 (Predicted)[8]1.57 (Experimental)[11]The ethyl ester is slightly more lipophilic, which can enhance membrane permeability but may also increase binding to off-target hydrophobic pockets or plasma proteins.
Topological Polar Surface Area (TPSA) 65.21 Ų[8]~65 Ų (Predicted)TPSA is identical as the ester oxygen contributes similarly. This value is well within the range for good oral bioavailability.
Melting Point Not widely reported167-173 ºC[12]Differences in melting point and crystal packing can affect solubility and formulation development. Methyl esters often crystallize more readily.[5]
Water Solubility Not widely reported1.58 - 2.12 mg/mL (Experimental)[11]Higher lipophilicity of the ethyl ester may lead to slightly lower aqueous solubility.
Hydrogen Bond Donors 1 (the -NH₂ group)[8]1 (the -NH₂ group)Identical. The primary amine is a key interaction point.
Hydrogen Bond Acceptors 5[8]5Identical. Includes ring nitrogen, sulfur, and carbonyl oxygens.

Medicinal Chemistry & Biological Implications

The decision between a methyl and ethyl ester is a strategic one, guided by the therapeutic goal and the target biology.

G decision_node decision_node methyl_path methyl_path ethyl_path ethyl_path outcome_node outcome_node start Project Goal: Develop 2-Aminothiazole Inhibitor pk_decision Desired Pharmacokinetic Profile? start->pk_decision methyl_choice Select Methyl Ester pk_decision->methyl_choice Short half-life or prodrug needed ethyl_choice Select Ethyl Ester pk_decision->ethyl_choice Longer half-life desired binding_decision Target's Binding Pocket Characteristics? binding_decision->methyl_choice Small, tight pocket binding_decision->ethyl_choice Larger, hydrophobic pocket methyl_choice->binding_decision methyl_outcome Potential for: • Prodrug strategy • Shorter half-life • Rapid conversion to acid methyl_choice->methyl_outcome ethyl_choice->binding_decision ethyl_outcome Potential for: • Greater metabolic stability • Longer half-life • Increased lipophilicity ethyl_choice->ethyl_outcome

Caption: Decision workflow for selecting the optimal ester derivative.

Structure-Activity Relationships (SAR)

The ester group at the 5-position is a critical vector for SAR exploration. While direct comparisons are scarce, broader studies on 2-aminothiazoles provide valuable insights.[13][14]

  • Binding Pocket Interactions: The ethyl group's larger size can be a double-edged sword.[7] In a sterically constrained binding pocket, the smaller methyl group may be preferred. Conversely, if the pocket has a nearby hydrophobic region, the ethyl group could form favorable van der Waals interactions, increasing potency.

  • Synthetic Handle: Both esters are readily converted to the corresponding carboxylic acid, which is a key intermediate for building amide libraries—a common strategy for this scaffold.[15][16] The choice of starting material has minimal impact on the final amide product but can affect the yield and conditions of the initial hydrolysis step.

Pharmacokinetics and Metabolism (ADME)

This is where the most significant differences emerge.

  • Metabolic Stability: As discussed, ethyl esters are generally more resistant to hydrolysis by plasma and hepatic esterases than methyl esters. If the intact ester is the desired active species, the ethyl derivative is often the superior starting point for achieving a longer plasma half-life.

  • Prodrug Potential: If the true pharmacophore is the corresponding carboxylic acid, the more labile methyl ester could be an excellent choice for a prodrug strategy. It can improve the permeability of the parent acid and then be rapidly cleaved by esterases in vivo to release the active drug.

  • Lipophilicity and Permeability: The ethyl ester's slightly higher LogP suggests better passive diffusion across cell membranes.[11] However, this "lipophilicity boost" must be carefully managed. Excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and greater potential for off-target toxicity.

Therapeutic Applications

The 2-amino-4-(trifluoromethyl)thiazole core has been explored in various therapeutic and agricultural contexts.

  • Anticancer Agents: Many thiazole-based anticancer agents function as kinase inhibitors.[4][17] The ester group might be modified to an amide to interact with the hinge region of a kinase. In this context, the initial choice of ester is primarily a matter of synthetic convenience.

  • Antimicrobial/Antifungal Agents: The thiazole ring itself is known to have antimicrobial properties.[3] Derivatives have been developed as agents against Mycobacterium tuberculosis and various fungi.[14][18]

  • Agrochemicals: These compounds serve as intermediates for fungicides and herbicides.[12][19] Here, factors like environmental stability and cost-effectiveness of the corresponding alcohol (methanol vs. ethanol) may be the deciding factors.

Experimental Protocols

Protocol: Synthesis of Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This protocol is a representative Hantzsch thiazole synthesis adapted from established procedures.

Materials:

  • Thiourea

  • Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

  • Ethanol, absolute

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve thiourea (1.0 equivalent) in absolute ethanol (approx. 5 mL per mmol of thiourea).

  • To the stirring solution, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Redissolve the residue in ethyl acetate and water.

  • Carefully neutralize the mixture by adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) or recrystallization to yield the pure ethyl ester.

Protocol: Hydrolysis to 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic Acid

This protocol describes the saponification of the ester to the key carboxylic acid intermediate.[16]

Materials:

  • Methyl or Ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

  • Ethanol or Methanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) solution (e.g., 2 M)

  • Deionized water

Procedure:

  • Dissolve the starting ester (1.0 equivalent) in ethanol or methanol in a round-bottom flask.

  • Add the NaOH solution (1.5-2.0 equivalents) to the flask.

  • Heat the mixture to a gentle reflux (or stir at 50-60 °C) for 1-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dilute the remaining aqueous solution with deionized water.

  • Cool the solution in an ice bath and acidify by slowly adding HCl solution until the pH is ~2-3. A precipitate should form.

  • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Dry the solid product under vacuum to yield the pure carboxylic acid.[3]

Conclusion and Recommendations

The choice between methyl and ethyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is not trivial and should be a deliberate, strategy-driven decision.

  • Choose the Methyl Ester when:

    • A prodrug strategy targeting the parent carboxylic acid is desired.

    • Rapid in vivo clearance is the goal.

    • The binding pocket of the target is known to be small and sterically constrained.

    • Ease of crystallization for initial scale-up is a priority.

  • Choose the Ethyl Ester when:

    • The intact ester is the intended active compound and greater metabolic stability (longer half-life) is required.

    • A modest increase in lipophilicity is needed to improve membrane permeability.

    • The target's binding site has a hydrophobic pocket that can accommodate the slightly larger group.

Ultimately, the optimal choice depends on the specific goals of the drug discovery program. For initial screening and library synthesis, it may be prudent to synthesize both derivatives to empirically determine which scaffold provides a better balance of potency, stability, and drug-like properties for the target of interest. These foundational molecules, though simple, set the trajectory for the entire optimization campaign that follows.

References

  • U.S. Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: Ethyl 2-amino-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate. [Link]

  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(5), 634-7. [Link]

  • Lee, M., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(19), 5342-8. [Link]

  • Li, Y., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules, 21(1), 53. [Link]

  • Li, Q. F., & Zhou, Z. M. (2007). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 5), o2503. [Link]

  • Hassan, A. S., et al. (2020). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 353(12), e2000268. [Link]

  • Various Authors. (2013). What has more commercial value? A heterocycle bearing an ethyl or a methyl ester? ResearchGate. [Link]

  • Li, J., et al. (2014). Synthesis, Antitumor Activity and Preliminary Structure-activity Relationship of 2-Aminothiazole Derivatives. Letters in Drug Design & Discovery, 11(7), 849-855. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 343747, Ethyl 2-amino-4-methylthiazole-5-carboxylate. [Link]

  • Rostom, S. A., et al. (2014). Bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives: synthesis and in vitro biological evaluation as antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 76, 170-81. [Link]

  • Song, H., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Journal of the Chinese Chemical Society, 61(10), 1083-1090. [Link]

  • Global Substance Registration System (GSRS). ETHYL 2-AMINO-4-(TRIFLUOROMETHYL)-1,3-THIAZOLE-5-CARBOXYLATE. [Link]

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]

  • Kumar, A., & Narasimhan, B. (2018). A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. Rasayan Journal of Chemistry, 11(1), 36-50. [Link]

  • Elsadek, M. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Mini-Reviews in Organic Chemistry, 18(6), 725-754. [Link]

  • Szeliga, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. [Link]

  • Reddit. (2022). Methyl ester vs Ethyl ester hydrolysis. r/OrganicChemistry. [Link]

  • Hussain, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3991. [Link]

  • Dahiya, R., & Singh, S. (2017). Synthesis, Characterization and Biological Evaluation of some Novel 2-Substituted Aminothiazoles. Research Journal of Pharmacy and Technology, 10(11), 3845-3852. [Link]

  • Google Patents. (2015). CN104672168A - Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid.
  • ChemBK. 5-Thiazolecarboxylic acid, 2-Methyl-4-(trifluoroMethyl)-, ethyl ester. [Link]

  • 3ASenrise. Ethyl 2-amino-4-(trifluoromethyl)-5-thiazole-carboxylate, 97%. [Link]

  • Patsnap. (2013). Preparation method for 2-methyl-4-(trifluoromethyl)thiazole-5-formyl acid. [Link]

  • Song, H., et al. (2014). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Quora. (2018). What is the difference between ethyl and methyl? [Link]

  • Dodson, R. M., & King, L. C. (1946). 2-amino-4-methylthiazole. Organic Syntheses, 26, 8. [Link]

  • Siddiqui, N., et al. (2016). Significance of Thiazole-based Heterocycles for Bioactive Systems. IntechOpen. [Link]

  • Wang, Y., et al. (2024). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules, 29(8), 1735. [Link]

  • Abdulhadi, S. L., et al. (2020). The Importance of 2-AminoThiazole Schiff Bases as Antimicrobial and Anticancer Agents. Al-Mustansiriyah Journal of Science, 31(3), 118-126. [Link]

Sources

Validation

Mass spectrometry (LC-MS) fragmentation patterns for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate validation

LC-MS/MS Fragmentation Dynamics and Validation Guide for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate As a Senior Application Scientist, evaluating the structural integrity and purity of fluorinated thiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

LC-MS/MS Fragmentation Dynamics and Validation Guide for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

As a Senior Application Scientist, evaluating the structural integrity and purity of fluorinated thiazole building blocks is a critical prerequisite for downstream drug discovery and development. Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (Exact Mass: 226.0024 Da) presents unique analytical challenges due to the competing electronic effects of its electron-donating 2-amino group and its strongly electron-withdrawing 4-trifluoromethyl (-CF3) and 5-methyl ester moieties.

This guide objectively compares the LC-MS/MS performance of a Premium Reference Standard against a Generic Alternative, detailing the mechanistic causality behind its fragmentation and providing a self-validating analytical protocol.

Mechanistic Causality: Ionization and CID Fragmentation

Understanding the gas-phase behavior of this molecule is essential for robust method development. When introduced into an Electrospray Ionization (ESI) source in positive mode, the 2-amino group acts as the primary protonation site, yielding a highly stable [M+H]⁺ precursor ion at m/z 227.01. The addition of 0.1% Formic Acid to the mobile phase is a deliberate choice: it not only drives the equilibrium toward complete protonation but also suppresses the formation of sodium adducts ([M+Na]⁺ at m/z 249.0), which would otherwise resist fragmentation and reduce assay sensitivity.

During Collision-Induced Dissociation (CID), the molecule undergoes highly specific fragmentation pathways. As is characteristic for thiazole-containing compounds, the charge is preferentially retained on the electron-rich nitrogen/sulfur core following cleavage ([1]). Furthermore, the -CF3 group exhibits a unique stability profile, driving specific diagnostic cleavages rather than random aliphatic fragmentation ([2]).

Fragmentation Parent Precursor Ion [M+H]+ m/z 227.01 Frag1 Product Ion 1 m/z 195.01 [M+H - CH3OH]+ Parent->Frag1 -32 Da (Methanol) Frag2 Product Ion 2 m/z 158.01 [M+H - CF3]+ Parent->Frag2 -69 Da (CF3 radical) Frag3 Product Ion 3 m/z 207.00 [M+H - HF]+ Parent->Frag3 -20 Da (HF)

LC-MS/MS CID fragmentation pathways for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Diagnostic Transitions:

  • Quantifier (m/z 227.01 → 195.01): Driven by the low activation energy required to expel neutral methanol (-32 Da) from the ester group.

  • Qualifier (m/z 227.01 → 158.01): Requires higher collision energy to cleave the robust C-CF3 bond, expelling the trifluoromethyl radical (-69 Da).

Comparative Product Analysis: Premium Standard vs. Generic Alternative

The purity of the source material directly dictates the reliability of the LC-MS/MS assay. Generic alternatives often utilize less optimized cyclization or fluorination steps, leading to trace impurities that wreak havoc on quantitative analyses.

A critical failure mode in generic batches is the presence of des-fluoro impurities (where one fluorine atom is missing, yielding a -CHF2 analog at m/z 209.01). Because these impurities share the same thiazole core, they often co-elute chromatographically. In the ESI source, these co-eluting impurities compete for available charge (ion suppression), drastically reducing the signal-to-noise (S/N) ratio of the target analyte.

Table 1: LC-MS/MS Performance and Impurity Profiling Comparison

Analytical ParameterPremium Reference StandardGeneric AlternativeImpact on Assay Validation
Overall Purity (LC-UV 254 nm) > 99.5%< 94.0%Elevated baseline noise; reduced column lifespan.
Des-fluoro Impurity (m/z 209.01) < 0.1% (Below LLOQ)2.3%Causes localized ion suppression and matrix effects.
Unreacted Ester Precursor Not Detected1.5%Competes for protonation in ESI+ mode.
Signal-to-Noise (LLOQ, 1 ng/mL) 150:145:1Compromises sensitivity and low-end precision.
Ion Ratio Stability (195 / 158) ± 4.2% across all QCs± 18.5% (Fails criteria)Prevents reliable structural confirmation.

Self-Validating Experimental Protocol (ICH M10 Compliant)

To ensure absolute trustworthiness, this methodology is designed as a self-validating system aligned with the [3]. A protocol is only as good as its ability to detect its own failure modes. By continuously monitoring the ratio between the quantifier and qualifier ions, the system automatically flags any co-eluting isobaric interferences. If an impurity co-elutes, its differing CID fragmentation kinetics will skew the ion ratio outside the mandated ±15% tolerance, automatically invalidating the data point without requiring manual human intervention.

Workflow Prep Sample Prep & Spiking LC UHPLC Separation Prep->LC ESI ESI+ Source Ionization LC->ESI MS QqQ MS/MS MRM Mode ESI->MS Val ICH M10 Validation MS->Val

Self-validating LC-MS/MS analytical workflow compliant with ICH M10 guidelines.

Step-by-Step Methodology

Step 1: Matrix Preparation & Quenching

  • Action: Spike the sample with an isotopically labeled internal standard (e.g., ¹³C₃-labeled analog) to a final concentration of 50 ng/mL. Precipitate matrix proteins using a 3:1 volume of cold acetonitrile (-20°C).

  • Causality: Cold acetonitrile is chosen over liquid-liquid extraction to instantaneously denature esterases present in biological matrices. This prevents the enzymatic hydrolysis of the 5-methyl ester group, ensuring the analyte remains structurally intact prior to injection.

Step 2: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 UHPLC column (e.g., 2.1 x 50 mm). Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid) from 5% B to 95% B over 4 minutes.

  • Causality: The highly hydrophobic -CF3 group requires a strong organic gradient for elution, while the polar 2-amino group benefits from the aqueous start to ensure adequate retention and focusing at the head of the column. The formic acid ensures sharp peak shapes by preventing secondary interactions with residual silanols on the stationary phase.

Step 3: Mass Spectrometry (MRM Acquisition)

  • Action: Operate the Triple Quadrupole (QqQ) in ESI+ mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 400°C. Monitor transitions m/z 227.01 → 195.01 (Collision Energy: 15 eV) and m/z 227.01 → 158.01 (Collision Energy: 28 eV).

  • Causality: The desolvation temperature must be high enough to evaporate the highly aqueous initial mobile phase, but strictly capped at 400°C to prevent thermal degradation of the ester linkage within the source before ions enter the mass analyzer.

Step 4: Automated Data Acceptance (Self-Validation)

  • Action: Configure the MS software to automatically calculate the peak area ratio of the 195.01 ion to the 158.01 ion.

  • Causality: The system will only report a concentration if the S/N ratio exceeds 10:1 (for LLOQ) and the ion ratio falls within ±15% of the Premium Reference Standard average. This guarantees that generic impurities or matrix interferences cannot produce false-positive quantitative readouts.

References

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed / National Institutes of Health (NIH). Available at:[Link]

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry. Analytical Chemistry / ACS Publications. Available at:[Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

Sources

Comparative

Benchmarking a Privileged Scaffold: A Comparative Guide to Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate in Kinase Inhibitor Design

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision, profoundly influencing the potency, selectivity, and overall drug-like properties of potential therapeutic...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a pivotal decision, profoundly influencing the potency, selectivity, and overall drug-like properties of potential therapeutic candidates. While established scaffolds such as quinazolines and pyrimidines form the bedrock of many approved kinase inhibitors, the quest for novel chemical matter with improved or differentiated pharmacological profiles is perpetual. This guide introduces and benchmarks Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate, a scaffold poised at the intersection of proven bioactivity and advantageous physicochemical properties, against its more established counterparts.

Introduction: The Strategic Importance of Scaffold Selection in Kinase Inhibitor Design

Protein kinases, as central nodes in cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The design of small molecule inhibitors that can selectively modulate the activity of a specific kinase, or a desired set of kinases, is a formidable challenge. The core scaffold of an inhibitor serves as the molecular anchor, orienting key pharmacophoric features within the ATP-binding site. A well-chosen scaffold should not only provide a robust foundation for potent inhibition but also offer vectors for chemical modification to fine-tune selectivity and pharmacokinetic properties.

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds, including the multi-kinase inhibitor Dasatinib[1][2]. This scaffold is a versatile hydrogen bond donor and acceptor, capable of forming key interactions with the hinge region of the kinase ATP-binding site. The introduction of a trifluoromethyl (CF3) group is a well-established strategy to enhance metabolic stability, increase binding affinity through favorable lipophilic and electronic interactions, and improve cell permeability[3]. The methyl carboxylate at the 5-position provides a convenient chemical handle for the introduction of further diversity, allowing for the exploration of interactions with the solvent-exposed region of the kinase domain.

This guide provides a comprehensive analysis of the potential of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate as a scaffold for kinase inhibitors, comparing its projected performance with established scaffolds, and providing detailed experimental protocols for its evaluation.

Physicochemical Properties and Structural Features

The unique combination of the 2-aminothiazole core, the electron-withdrawing trifluoromethyl group, and the reactive methyl carboxylate handle endows this scaffold with a distinct set of physicochemical properties.

PropertyValueSource
Molecular FormulaC6H5F3N2O2S[4]
Molecular Weight226.18 g/mol [4]
LogP1.53[4]
Topological Polar Surface Area (TPSA)65.21 Ų[4]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors5[4]
Rotatable Bonds1[4]

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Aurora_A_Pathway cluster_0 G2/M Phase Transition cluster_1 Mitosis Cyclin B/CDK1 Cyclin B/CDK1 Aurora A Aurora A Cyclin B/CDK1->Aurora A Activates PLK1 PLK1 Aurora A->PLK1 Activates Spindle Assembly Spindle Assembly Aurora A->Spindle Assembly Promotes Centrosome Maturation Centrosome Maturation PLK1->Centrosome Maturation Promotes Inhibitor Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate Derivative Inhibitor->Aurora A Inhibits

Aurora A signaling pathway and point of inhibition.

Experimental Protocols

To empirically benchmark the Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate scaffold, a systematic experimental workflow is required. This involves the synthesis of a focused library of derivatives, followed by rigorous biochemical and cell-based assays.

Synthesis of a Representative Inhibitor

The following protocol outlines a plausible synthetic route to a representative inhibitor where the methyl ester is converted to an amide.

Synthesis_Workflow Start Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate Step1 Step 1: Hydrolysis (LiOH, THF/H2O) Start->Step1 Intermediate 2-amino-4-(trifluoromethyl) thiazole-5-carboxylic acid Step1->Intermediate Step2 Step 2: Amide Coupling (HATU, DIPEA, Amine R-NH2) Intermediate->Step2 Product Target Inhibitor Step2->Product

Synthetic workflow for a representative inhibitor.

Step-by-Step Protocol:

  • Hydrolysis of the Methyl Ester:

    • To a solution of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1), add lithium hydroxide (LiOH, 1.5 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, acidify the reaction mixture with 1N HCl to pH 3-4.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.

  • Amide Coupling:

    • To a solution of 2-amino-4-(trifluoromethyl)thiazole-5-carboxylic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add HATU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the mixture at room temperature for 15 minutes.

    • Add the desired amine (R-NH2, 1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to obtain the target inhibitor.

In Vitro Kinase Inhibition Assay (IC50 Determination)

A radiometric or fluorescence-based kinase assay can be used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds.

Protocol using a Caliper-based Mobility Shift Assay:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the target kinase (e.g., Aurora A) and a suitable substrate peptide in assay buffer.

    • Prepare an ATP solution in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound dilutions.

    • Add the kinase and substrate solution to each well.

    • Incubate for a pre-determined time at room temperature.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

    • Stop the reaction by adding a stop buffer.

  • Data Acquisition and Analysis:

    • Analyze the plate on a Caliper LabChip EZ Reader. The system measures the conversion of the substrate peptide to its phosphorylated product.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., GraphPad Prism).

Conclusion and Future Directions

The Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate scaffold represents a promising, yet underexplored, starting point for the design of novel kinase inhibitors. Its constituent features—the proven 2-aminothiazole hinge-binder, the potency- and stability-enhancing trifluoromethyl group, and the versatile carboxylate handle—provide a compelling rationale for its investigation.

While direct comparative data is currently sparse, a systematic approach involving the synthesis of a focused library and comprehensive profiling against a panel of kinases is warranted. The experimental protocols outlined in this guide provide a clear roadmap for such an endeavor. It is anticipated that derivatives of this scaffold could yield potent and selective inhibitors against a range of kinase targets, potentially offering advantages over existing inhibitor classes. Future work should focus on exploring a diverse range of substituents at the 5-position amide to probe interactions with the solvent-exposed region and to optimize selectivity and pharmacokinetic properties.

References

  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul
  • Bhandare, R. R., & Shaik, A. B. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 44287–44311.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(50), 36989-37021.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Advances, 14(50), 36989-37021.
  • AMINOTHIAZOLE COMPOUNDS AS PROTEIN KINASE INHIBITORS. (2023).
  • P
  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N -(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan -Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
  • Laha, J. K., et al. (2011). Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(7), 2098-101.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Methyl 2-amino-4-(trifluoromethyl)
  • Design, Synthesis, and Structure-Activity Relationship of Substrate Competitive, Selective, and in Vivo Active Triazole and Thiadiazole inhibitors of the c-Jun N-Terminal Kinase. PMC.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI.
  • 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid. Chem-Impex.
  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367).
  • Quan, G., et al. (2007). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 11), o4273.
  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid | C6H4F3NO2S | CID 1486080. PubChem.
  • A Comparative Guide to Kinase Inhibitor Scaffolds: 3-Amino-5,6-dimethyl-2(1H)- pyridinone in. Benchchem.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI.
  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives. MDPI.
  • "2-(4-Fluorobenzamido)
  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid. Frontier Specialty Chemicals.

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Validation

Spectroscopic Validation of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate Reaction Intermediates: A Comparative Guide

Executive Summary The synthesis of fluorinated heterocycles is a cornerstone of modern pharmaceutical and agrochemical development. Specifically,1[1] serves as a critical building block for kinase inhibitors and antivira...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of fluorinated heterocycles is a cornerstone of modern pharmaceutical and agrochemical development. Specifically,1[1] serves as a critical building block for kinase inhibitors and antiviral agents. The standard manufacturing route utilizes the 2[2], a multi-step condensation between methyl 2-chloro-4,4,4-trifluoroacetoacetate and thiourea.

While the overall transformation is well-understood, the strong electron-withdrawing nature of the trifluoromethyl (-CF₃) group fundamentally alters the reaction kinetics. It stabilizes the transient hydroxythiazoline intermediate, making its detection and validation critical for process optimization. This guide objectively compares three analytical technologies—In situ FTIR (ReactIR), In situ Flow NMR, and Offline LC-MS—for validating these elusive reaction intermediates, providing researchers with evidence-based methodologies for process scale-up.

Mechanistic Pathway & Causality

To effectively monitor a reaction, one must first understand the causality of the intermediate formation. The Hantzsch cyclization does not occur in a single concerted step[3].

  • S-Alkylation (Fast): The sulfur atom of thiourea attacks the α-carbon of the chloroacetoacetate, forming an isothiouronium salt.

  • Cyclization (Rate-Limiting): The nitrogen attacks the ester carbonyl, forming a cyclic hydroxythiazoline intermediate. The -CF₃ group slows this nucleophilic attack by pulling electron density away from the reaction center.

  • Dehydration (Thermodynamically Driven): The loss of water yields the fully aromatic, stable thiazole product.

Pathway R Precursors (Acetoacetate + Thiourea) I1 Isothiouronium Intermediate R->I1 S-Alkylation I2 Hydroxythiazoline Intermediate I1->I2 Cyclization P Thiazole Product (CAS 445-21-6) I2->P Dehydration

Fig 1: Hantzsch synthesis pathway of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

Technology Comparison: Analytical Modalities

Choosing the right analytical tool requires balancing temporal resolution with structural specificity.

  • In situ FTIR (ReactIR): Ideal for continuous kinetic profiling. The4[4]. As the sp³ carbon of the intermediate converts to the sp² carbon of the final product, subtle shifts in this band, alongside the disappearance of the ketone C=O stretch (~1710 cm⁻¹), provide a real-time kinetic map.

  • In situ Flow ¹⁹F/¹H NMR: The gold standard for absolute structural elucidation. Because the molecule contains a -CF₃ group, ¹⁹F NMR offers an incredibly clean spectrum free from solvent interference. It easily distinguishes the acyclic precursor, the sp³-hybridized hydroxythiazoline, and the fully aromatic thiazole based on distinct chemical shifts.

  • Offline LC-MS: While excellent for final purity analysis, LC-MS is inherently flawed for transient intermediate capture in this specific reaction. Expert Insight: The acidic mobile phases (e.g., 0.1% Formic Acid) used in standard LC methods artificially accelerate the dehydration of the hydroxythiazoline intermediate within the column, leading to false-positive product readings and an underestimation of the intermediate's half-life.

Workflow Reactor Reaction Vessel (Hantzsch Cyclization) ReactIR In situ FTIR Real-time kinetic profiling CF3 & C=O tracking Reactor->ReactIR Direct ATR Probe FlowNMR Flow 19F/1H NMR Structural elucidation Intermediate characterization Reactor->FlowNMR Pumped Bypass Loop LCMS Offline LC-MS Mass confirmation Impurity profiling Reactor->LCMS Aliquot Quenching

Fig 2: Comparative analytical workflow for real-time and offline reaction monitoring.

Comparative Data Summary
Performance MetricIn situ FTIR (ReactIR)In situ Flow ¹⁹F/¹H NMROffline LC-MS
Temporal Resolution < 1 minute (Continuous)2–5 minutes (Pulsed)> 30 minutes (Delayed)
Structural Specificity Moderate (Functional groups)High (Absolute connectivity)High (Exact mass)
Intermediate Capture Excellent (Kinetic trends)Excellent (Stable & transient)Poor (Dehydration in prep)
CF₃ Sensitivity High (1122–1166 cm⁻¹ band)Exceptional (¹⁹F shift)Low (Mass shift only)
System Complexity ModerateHighModerate

Experimental Methodologies & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step includes a built-in control to verify the accuracy of the measurement before the reaction even begins.

Protocol A: Real-Time Kinetic Profiling via In situ FTIR
  • System Initialization & Baseline Validation: Insert an ATR-FTIR probe (e.g., DiComp diamond sensor) into a dry, jacketed 100 mL reactor. Collect a background air spectrum. Add 50 mL of anhydrous ethanol. Collect a solvent background spectrum. Validation checkpoint: Subtracting the solvent spectrum from itself must yield a flat baseline with noise < 0.001 absorbance units.

  • Reagent Introduction: Add methyl 2-chloro-4,4,4-trifluoroacetoacetate (50 mmol). Monitor the ester C=O stretch at ~1740 cm⁻¹ and the ketone C=O stretch at ~1710 cm⁻¹.

  • Reaction Initiation: Heat the reactor to 60°C. Inject thiourea (55 mmol) dissolved in ethanol.

  • Data Acquisition: Set the FTIR to collect a spectrum every 30 seconds. Track the depletion of the 1710 cm⁻¹ band and the emergence of the CF₃ stretch shift in the 1122–1166 cm⁻¹ region, which indicates the formation of the thiazole ring.

Protocol B: Structural Elucidation via Flow ¹⁹F NMR
  • Loop Setup & Lock Validation: Connect the reactor to a benchtop or high-field NMR spectrometer via a thermostated PTFE bypass loop and a peristaltic pump. To prevent lock-loss during rapid concentration changes, insert a coaxial capillary containing D₂O into the flow cell. Validation checkpoint: The NMR must successfully lock and shim on the isolated D₂O signal before the reaction mixture is pumped through the outer tube.

  • Background Acquisition: Pump the starting material solution through the loop. Acquire a baseline ¹⁹F NMR spectrum. The precursor -CF₃ group will appear as a distinct singlet.

  • Transient Capture: Initiate the reaction. Run rapid, interleaved 1D ¹H and ¹⁹F NMR acquisitions (e.g., 4 scans per spectrum, 2-minute intervals).

  • Data Interpretation: Watch for the emergence of an intermediate ¹⁹F singlet corresponding to the sp³-hybridized hydroxythiazoline, which will eventually decay and be replaced by the final sp²-hybridized thiazole -CF₃ signal.

Protocol C: Offline LC-MS Quenching (For Impurity Profiling)
  • Aliquot Extraction: At 10-minute intervals, extract a 50 µL aliquot from the reactor.

  • Immediate Quenching: To prevent the acidic mobile phase from artificially dehydrating the intermediate, quench the aliquot immediately into 1 mL of a cold, mildly basic buffer (e.g., pH 8.0 ammonium bicarbonate) rather than standard acidic diluents. Validation checkpoint: Run a zero-minute sample to ensure the quench buffer does not degrade the starting materials.

  • Analysis: Inject onto a C18 column using a neutral mobile phase gradient (Water/Acetonitrile). Monitor via ESI+ for the exact mass of the intermediate [M+H]⁺ and the final product.

References

  • ChemScene. "Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate | CAS 445-21-6." ChemScene Product Catalog.
  • K. Ayati et al. "A Systematic Review On Thiazole Synthesis And Biological Activities." Kuey.
  • National Center for Biotechnology Information (NCBI). "Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives." PMC.
  • ACS Publications. "Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization." The Journal of Organic Chemistry.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 445-21-6).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate (CAS No. 445-21-6). Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven safety protocols to ensure the protection of laboratory personnel and the environment. The procedures outlined are based on established best practices for hazardous chemical waste management and data from structurally analogous compounds.

The fundamental principle guiding the disposal of any novel or specialized chemical is to treat it as hazardous unless officially determined otherwise by a qualified Environmental Health & Safety (EHS) professional.[1] This approach minimizes risk and ensures compliance with stringent regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2][3]

Hazard Assessment and Characterization

While a specific, comprehensive Safety Data Sheet (SDS) for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate is not consistently available, a robust hazard assessment can be constructed by examining structurally related thiazole and trifluoromethyl compounds. This proactive characterization is crucial for selecting appropriate personal protective equipment and handling procedures.

The presence of the trifluoromethyl group and the thiazole ring suggests potential biological activity and specific chemical hazards.[4] Data from similar molecules indicate that this compound should be handled as if it possesses the hazards outlined in the table below.

Hazard CategoryGHS Classification (Assumed)Rationale and Precautionary Action
Acute Oral Toxicity Category 4 (H302: Harmful if swallowed)Avoid ingestion. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][6]
Skin Irritation Category 2 (H315: Causes skin irritation)Prevent skin contact by wearing appropriate chemical-resistant gloves and a lab coat.[5][6]
Eye Irritation Category 2A (H319: Causes serious eye irritation)Mandatory use of safety glasses with side shields or chemical goggles to prevent eye contact.[5][6]
Respiratory Irritation STOT SE 3 (H335: May cause respiratory irritation)Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[5][6]
Environmental Hazard Acute Aquatic Hazard (Assumed)Prevent release into the environment. This chemical must not be disposed of down the drain or in regular trash.[7][8]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal-related tasks, it is imperative to be equipped with the correct PPE. The selection of PPE is not merely a procedural step but a critical barrier against chemical exposure.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Inspect gloves for integrity before each use. Dispose of contaminated gloves as hazardous waste.[5][9]
Eye Protection Safety glasses with side shields or chemical gogglesA face shield should be worn in conjunction with goggles if there is a significant risk of splashing.[5][9]
Body Protection Full-length laboratory coatProtects skin and personal clothing from contamination.[9]
Respiratory Protection NIOSH-approved respirator (if applicable)Required if there is a risk of generating and inhaling dust or aerosols, especially outside of a fume hood.[5][9]

Step-by-Step Disposal Protocol

The disposal of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate must follow a systematic and documented process, adhering to all local, state, and federal regulations.[10]

Step 1: Waste Segregation and Container Selection The first step in responsible waste management is proper segregation. This compound must be collected as hazardous waste.

  • Action: Designate a specific, compatible waste container for Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate and any materials contaminated with it (e.g., gloves, weigh boats, absorbent pads).

  • Causality: Incompatible chemicals can react violently if mixed. For instance, thiazole derivatives should be kept separate from strong oxidizing agents and acids.[10] The waste container must be made of a material that will not react with or be degraded by the chemical, typically high-density polyethylene (HDPE).[2][11] The container must have a secure, leak-proof screw-top cap.[2][11]

Step 2: Waste Accumulation Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[11][12]

  • Action: Place waste into the designated container. Keep the container securely capped at all times, except when adding waste.[11][13]

  • Causality: Keeping the container closed prevents the release of vapors into the laboratory and protects the contents from contamination. Federal regulations limit the amount of hazardous waste that can be stored in an SAA (typically 55 gallons), and once this limit is reached, it must be moved to a central storage area within three days.[1][12]

Step 3: Comprehensive Labeling Proper labeling is a non-negotiable legal requirement and a cornerstone of laboratory safety.[3][12]

  • Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate" and its CAS number: 445-21-6

    • An accurate list of all constituents and their approximate concentrations.

    • The accumulation start date (the date waste was first added).

    • The relevant hazard pictograms (e.g., exclamation mark for irritant/acute toxicity).[7]

  • Causality: Accurate labeling ensures that anyone handling the container is aware of its contents and associated dangers. It is also required for the waste disposal contractor to properly profile and transport the waste for final disposal.

Step 4: Arranging for Final Disposal Laboratory personnel are prohibited from transporting hazardous waste.[1]

  • Action: Once the container is full or the project is complete, submit a chemical waste collection request to your institution's Environmental Health & Safety (EHS) or equivalent department (e.g., OCRS).[1]

  • Causality: EHS departments and licensed waste disposal contractors are trained and equipped to handle, transport, and dispose of hazardous materials in accordance with strict EPA and Department of Transportation (DOT) regulations.[3][5] This ensures the waste is managed from "cradle to grave" in a compliant and environmentally sound manner.[13]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup Protocol

  • Evacuate and Alert: Immediately notify personnel in the area and restrict access.[7][9]

  • Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated space, contact your EHS department immediately.[7]

  • Containment: For a solid spill, carefully sweep or gently vacuum the material to avoid creating dust.[5][9] Place the collected material and any contaminated cleaning equipment into a new, sealable container for hazardous waste.[5]

  • Decontamination: Clean the spill area with a suitable solvent or detergent and water.[7][9] All cleaning materials (wipes, absorbent pads) must be collected and disposed of as hazardous waste.[9]

First-Aid Measures

  • In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician.[5][6]

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Immediately consult a physician.[5][6]

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5][6]

  • If swallowed: DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[5][6]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate waste.

DisposalWorkflow start_end start_end process process decision decision hazard hazard storage storage A Start: Waste Generated (Methyl 2-amino-4-(trifluoromethyl) thiazole-5-carboxylate) B Step 1: Select a chemically compatible, sealable container. A->B Initiate Disposal C Step 2: Affix a 'Hazardous Waste' label. Fill in all required information. B->C D Step 3: Place waste in container. Keep container closed when not in use. C->D E Step 4: Store container in a designated Satellite Accumulation Area (SAA). D->E F Is container full or project complete? E->F G Step 5: Submit a waste pickup request to the EHS department. F->G Yes I Continue to accumulate waste safely in SAA. Monitor storage limits. F->I No H End: Waste is collected by authorized personnel for final disposal. G->H I->D

Caption: Disposal workflow for laboratory-generated chemical waste.

References

  • Benchchem. (n.d.). Safe Disposal of 1,2,3-Thiadiazole-4-carbaldehyde Oxime: A Procedural Guide.
  • Benchchem. (n.d.). Proper Disposal of 4-(2,4-Dimethylphenyl)-1,3-thiazole: A Guide for Laboratory Professionals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet - Ethyl 2-(piperazin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylate.
  • Laboratory Waste Management Guidelines. (n.d.). Retrieved from a university environmental health and safety department.
  • ChemScene. (n.d.). Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.
  • MLI Environmental. (2026, February 3). Chemical Waste Disposal Guidelines for Educational Facilities.
  • Fisher Scientific. (2025, December 20). Safety Data Sheet - 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid.
  • Glen Research. (n.d.). SAFETY DATA SHEET Thiazole Orange NHS Ester.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Santa Cruz Biotechnology. (n.d.). Thiazole Safety Data Sheet.
  • BASF. (2026, February 11). Safety data sheet.
  • Spectrum Chemical. (2006, August 11). Material Safety Data Sheet - 3-Amino-1,2,4-triazole.
  • Tokyo Chemical Industry. (2023, March 5). SAFETY DATA SHEET - Methyl 2-Aminothiazole-4-carboxylate.
  • Quality Assurance Division. (2012, October 31). Safety Data Sheet.
  • ChemBK. (2024, April 9). 2-methyl-4-(trifluoromethyl)- 5-Thiazolecarboxylic acid.
  • Cayman Chemical. (2024, September 19). Safety Data Sheet - ethyl-2-amino-4-methyl-Thiazole-5-Carboxylate.
  • ECHA. (n.d.). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid — Chemical Substance Information.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Hazardous Waste Disposal Procedures. (n.d.).
  • Chem-Impex. (n.d.). 2-Amino-4-(trifluoromethyl)thiazole-5-carboxylic acid.

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Handling

A Senior Application Scientist's Guide to Handling Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate

For the innovative researcher, the synthesis and application of novel compounds like Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate are routine. However, familiarity must not breed complacency.

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Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researcher, the synthesis and application of novel compounds like Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate are routine. However, familiarity must not breed complacency. The trifluoromethylthiazole moiety, while valuable in medicinal and agrochemical sciences, necessitates a rigorous and informed approach to laboratory safety.[1][2] This guide provides a comprehensive, field-tested framework for the safe handling, use, and disposal of this compound, ensuring that your research progresses without compromising personal or environmental safety. Our protocols are designed as self-validating systems, where the logic behind each step is as critical as the step itself.

Hazard Assessment: Understanding the Compound's Profile

While specific toxicological data for every novel compound is not always available, we can infer a reliable hazard profile by examining structurally similar chemicals.[3][4] Compounds containing the 4-(trifluoromethyl)thiazole core frequently exhibit specific hazard characteristics that must be respected.[5][6]

Inferred Hazard Profile:

Hazard Classification Description Rationale & Supporting Data
Acute Oral Toxicity (Category 4) Harmful if swallowed.[5][6] Structurally similar compounds are classified under OSHA HCS (29 CFR 1910.1200) as harmful if ingested.[6] Ingestion can lead to gastrointestinal irritation.
Skin Irritation (Category 2) Causes skin irritation.[5][6] Direct contact with thiazole derivatives is known to cause irritation.[6] Prolonged contact should always be avoided.[4]
Serious Eye Irritation (Category 2A) Causes serious eye irritation.[5][6] The chemical nature of this compound class poses a significant risk to eye health, potentially causing serious, though not necessarily permanent, damage.[7]

| Respiratory Tract Irritation | May cause respiratory irritation.[5][6] | As a fine powder or aerosol, inhalation can irritate the respiratory system.[6] Handling procedures must minimize dust and aerosol generation.[5] |

Core Directive: Your Personal Protective Equipment (PPE) Mandate

The selection of PPE is not a matter of preference but a critical control measure dictated by the compound's hazard profile. Each component of your protective ensemble serves a specific purpose, creating a multi-layered barrier against exposure.

PPE CategoryItemStandard/SpecificationPurpose & Rationale
Primary Engineering Control Chemical Fume Hood Certified and TestedThis is your most critical line of defense. It minimizes the inhalation of powders or vapors by containing them at the source.[3] All handling of the solid compound and its solutions must occur within a functioning fume hood.
Eye and Face Protection Safety Goggles ANSI Z87.1 CompliantProtects against splashes and airborne particles.[8] Standard safety glasses are insufficient; goggles provide a seal around the eyes for superior protection.
Face Shield Worn over safety gogglesMandatory when handling larger quantities (>1g) or during procedures with a significant risk of splashing (e.g., solution transfers, heating).[5][8]
Hand Protection Nitrile Gloves Disposable, powder-freeProvides essential protection against incidental skin contact.[8] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[5] Change gloves every 30-60 minutes or immediately if contamination is suspected.[9]
Body Protection Laboratory Coat Long-sleeved, flame-retardant recommendedProtects skin and personal clothing from contamination.[7][8] It should be kept fully buttoned.
Respiratory Protection N95 or P95 Respirator NIOSH-approvedRequired when weighing or transferring the solid compound outside of a glovebox, or if there is any risk of aerosolization in a poorly ventilated area.[5] This prevents the inhalation of fine particles.

Operational Protocol: A Step-by-Step Workflow for Safe Handling

Adherence to a strict, logical workflow minimizes risk at every stage of the experimental process. This protocol is designed to be a closed loop, accounting for every step from acquisition to disposal.

Step 1: Pre-Handling Safety Checklist
  • Verify Fume Hood Functionality: Check the certification sticker and ensure the airflow monitor indicates normal operation.

  • Assemble all Materials: Bring the chemical container, spatulas, weigh boats, solvents, and waste containers into the fume hood before opening the primary chemical container.

  • Don PPE: Put on all required PPE in the correct order: lab coat, safety goggles, face shield (if needed), and finally, gloves.

Step 2: Handling the Compound
  • Work Within the Fume Hood: Keep the sash at the lowest practical height. All operations must be performed at least 6 inches inside the hood.

  • Minimize Dust Generation: When weighing the solid, handle the container and spatula gently. Avoid dropping or tapping the container unnecessarily.

  • Immediate Cleanup: Use a damp cloth or a specialized laboratory wipe to clean any minor spills on the balance or work surface immediately. Do not dry sweep, as this can aerosolize the powder.

Step 3: Post-Handling and Decontamination
  • Secure the Primary Container: Tightly close the container of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate.

  • Decontaminate Surfaces: Wipe down the work area within the fume hood.

  • Doff PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Gloves should be removed last using the proper technique.[5]

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[7]

Below is a visual representation of this essential workflow.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_post Post-Handling Phase prep_fume_hood 1. Verify Fume Hood prep_materials 2. Assemble Materials prep_fume_hood->prep_materials prep_ppe 3. Don PPE prep_materials->prep_ppe handle_weigh 4. Weigh/Transfer Compound prep_ppe->handle_weigh handle_spill 5. Clean Minor Spills Immediately handle_weigh->handle_spill If needed post_secure 6. Secure Container handle_weigh->post_secure handle_spill->post_secure post_decon 7. Decontaminate Work Area post_secure->post_decon post_doff 8. Doff PPE post_decon->post_doff post_wash 9. Wash Hands post_doff->post_wash

Caption: Workflow for Safe Handling of Research Chemicals.

Emergency and Disposal Plans

Preparation for unforeseen events is a hallmark of a professional laboratory environment.

Accidental Exposure Protocol
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing immediately.[10] Wash the affected area thoroughly with soap and plenty of water.[5] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.

Spill Response
  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large or outside of a containment hood.

  • Contain: Prevent the spill from spreading. For a solid, cover with a damp paper towel to avoid dust generation.

  • Cleanup: Wearing full PPE (including respiratory protection), carefully sweep or wipe up the material. Place it into a designated, sealed container for chemical waste.[5] Do not let the product enter drains.[5]

  • Decontaminate: Clean the spill area thoroughly.

Disposal Plan

Dispose of Methyl 2-amino-4-(trifluoromethyl)thiazole-5-carboxylate and any contaminated materials (e.g., gloves, weigh boats, wipes) as hazardous chemical waste.[3] All waste must be collected in a designated, labeled, and sealed container.[3] Adhere strictly to all federal, state, and local environmental regulations.[3]

References

  • Safe Lab Practices. Environmental Health & Safety, University of Colorado Boulder. Available from: [Link]

  • Lab Safety. Environmental Health & Safety, University of Washington. Available from: [Link]

  • Working with Chemicals. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from: [Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, University of Colorado Boulder. Available from: [Link]

  • 6 Safety Practices for Highly Hazardous Lab Chemicals. Triumvirate Environmental. Available from: [Link]

  • Safety Data Sheet for Ethyl 2-(piperazin-1-yl)-4-(trifluoromethyl)thiazole-5-carboxylate. Aaron Chemicals LLC. Available from: [Link]

  • Safety Data Sheet MBC 215-P. The Oatey Co. Available from: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Pharmacy Purchasing & Products. Available from: [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. PubMed. Available from: [Link]

  • Guidance for Selection of Personal Protective Equipment for MDI Users. American Chemistry Council. Available from: [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC, National Center for Biotechnology Information. Available from: [Link]

  • The rat acute oral toxicity of trifluoromethyl compounds (TFMs): a computational toxicology study combining the 2D-QSTR, read-across and consensus modeling methods. ResearchGate. Available from: [Link]

  • Metabolism and Toxicity of Fluorine Compounds. ACS Publications. Available from: [Link]

  • Toxicology of Some Fluoro-Organic Compounds. Defense Technical Information Center. Available from: [Link]

Sources

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